Autocamtide 2
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H118N22O20/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSMVHZKPDCKNQ-DBSTUJSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H118N22O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746709 | |
| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1527.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129198-88-5 | |
| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Phosphorylation of Autocamtide-2 by CaMKII
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding calcium (Ca²⁺) signals into diverse cellular responses, most notably in synaptic plasticity, learning, and memory. Its activity is tightly regulated by an intricate mechanism involving autoinhibition, activation by Ca²⁺/Calmodulin (CaM), and autophosphorylation. Autocamtide-2 is a highly specific synthetic peptide substrate that mimics the autophosphorylation site of CaMKII, making it an invaluable tool for studying the kinase's activity. This document provides an in-depth technical overview of the mechanism of Autocamtide-2 phosphorylation by CaMKII, including quantitative data on reaction kinetics and detailed experimental protocols.
The CaMKII Enzyme: Structure and Activation
CaMKII is a holoenzyme typically composed of 12 subunits arranged in two stacked hexameric rings.[1] Each subunit consists of three primary functional domains:
-
N-terminal Catalytic Domain: Contains the ATP and substrate-binding sites responsible for the phosphotransferase reaction.[1][2]
-
Regulatory Domain: An essential segment that includes an autoinhibitory region and the binding site for Ca²⁺/CaM.[1][2]
-
C-terminal Association Domain: Mediates the assembly of individual subunits into the characteristic dodecameric holoenzyme structure.[1]
Mechanism of Activation
In its basal state, CaMKII is inactive. The regulatory domain of each subunit acts as a pseudosubstrate, binding to its own catalytic domain and blocking access for ATP and other substrates.[2][3] This process is known as autoinhibition .
The activation of CaMKII is a multi-step process initiated by an increase in intracellular Ca²⁺ concentration:
-
Ca²⁺/Calmodulin Binding: Four Ca²⁺ ions bind to calmodulin, inducing a conformational change that enables the Ca²⁺/CaM complex to bind to the regulatory domain of a CaMKII subunit.[4][5]
-
Release of Autoinhibition: The binding of Ca²⁺/CaM displaces the autoinhibitory domain from the catalytic site, exposing the active site and rendering the kinase active.[3][6][7]
-
Trans-Autophosphorylation: An activated CaMKII subunit phosphorylates an adjacent subunit within the same holoenzyme at a key threonine residue (Thr286 in the α isoform).[2][3][8] This inter-subunit phosphorylation can only occur in trans.[3]
-
Autonomous Activity: Phosphorylation at Thr286 "traps" the regulatory domain in an open, inactive conformation, preventing it from re-binding to the catalytic site even after Ca²⁺/CaM dissociates.[2][3] This creates a Ca²⁺-independent, or "autonomous," state of activity, which is thought to be a molecular basis for memory.[9][10]
Autocamtide-2: A Specific CaMKII Substrate
Autocamtide-2 is a synthetic peptide designed as a highly selective substrate for CaMKII.[11][12] Its sequence is derived directly from the region surrounding the Thr286 autophosphorylation site of the CaMKIIα subunit.[12][13] This mimicry is the basis for its high specificity.
Molecular and Kinetic Data
The properties of Autocamtide-2 make it an ideal tool for specifically measuring CaMKII activity, as other common kinases like PKA and PKC phosphorylate it poorly or not at all.[12]
| Parameter | Value | Reference(s) |
| Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr -Val-Asp-Ala-Leu-OH | [12][13] |
| One-Letter Code | KKALRRQETVDAL | [14] |
| Molecular Formula | C₆₅H₁₁₈N₂₂O₂₀ | |
| Molecular Weight | 1527.8 g/mol | |
| Km (for CaMKII) | 2 µM | |
| Km (for PKC) | > 50 µM | [12] |
| Activity (for PKA) | No activity | [12] |
Table 1: Molecular and Kinetic Properties of Autocamtide-2.
Mechanism of Autocamtide-2 Phosphorylation
The phosphorylation of Autocamtide-2 by an activated CaMKII subunit follows a standard kinase reaction mechanism:
-
Substrate Binding: The activated catalytic domain of CaMKII binds both ATP and the Autocamtide-2 peptide. The consensus recognition sequence for CaMKII substrates is generally R-X-X-S/T, which is present in Autocamtide-2 (R-R-Q-E-T ).[6][12]
-
Phosphoryl Transfer: The enzyme catalyzes the transfer of the gamma-phosphate group from the bound ATP molecule to the hydroxyl group of the threonine residue within the Autocamtide-2 sequence.
-
Product Release: The phosphorylated peptide (Phospho-Autocamtide-2) and ADP are released from the catalytic site, freeing the enzyme to begin another catalytic cycle.
Experimental Protocols for Measuring Autocamtide-2 Phosphorylation
Measuring the phosphorylation of Autocamtide-2 is a direct assessment of CaMKII activity. Several methods exist, ranging from traditional radiolabeling to modern mass spectrometry.
General In Vitro Kinase Assay Components
-
Enzyme: Purified, active CaMKII.
-
Activators: CaCl₂ and Calmodulin.
-
Substrate: Autocamtide-2 peptide.
-
Phosphate Donor: ATP, complexed with MgCl₂.
-
Buffer: A suitable buffer to maintain pH (e.g., HEPES or Tris-HCl) at ~7.5.
-
Reaction Stop Solution: Varies by detection method (e.g., formic acid for HPLC-MS, EDTA for ELISA, or sample loading buffer for gels).[15][16]
Protocol 1: Non-Radioactive HPLC-MS Method
This modern method offers high precision and avoids the use of radioactive materials.[15]
-
Reaction Setup: Prepare a master mix containing kinase buffer, CaCl₂, Calmodulin, MgCl₂, and ATP.
-
Enzyme Addition: Add purified CaMKII to the master mix.
-
Initiate Reaction: Start the reaction by adding Autocamtide-2 to the mixture. Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid, such as 10% formic acid. This denatures the enzyme and stabilizes the peptide and its phosphorylated form.[15]
-
Analysis: Analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Quantification: Quantify the amounts of both Autocamtide-2 (AC-2) and Phospho-Autocamtide-2 (PAC-2) by measuring their respective peak areas. The Lower Limit of Quantification (LLOQ) for this method has been reported as 0.26 µM for AC-2 and 0.12 µM for PAC-2.[15] CaMKII activity is proportional to the amount of PAC-2 produced.
Protocol 2: ELISA-Based Assay
This high-throughput method relies on a specific antibody that recognizes the phosphorylated substrate.[16][17]
-
Plate Setup: Use a microtiter plate pre-coated with a CaMKII substrate (e.g., Syntide-2, which functions similarly to Autocamtide-2).[16]
-
Reaction: Add the sample containing CaMKII (e.g., cell lysate or purified enzyme), activators, and ATP/Mg²⁺ to the wells. Incubate to allow phosphorylation of the bound substrate.
-
Stop and Wash: Stop the reaction by adding EDTA, which chelates Mg²⁺ and prevents further kinase activity.[16] Wash the wells to remove unused ATP and non-bound components.
-
Detection Antibody: Add a primary antibody that specifically binds to the phosphorylated threonine on the substrate. An anti-phospho-Syntide-2 monoclonal antibody is commonly used.[17]
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme converts the substrate to a colored product.
-
Quantification: Stop the color development with an acid solution and measure the absorbance using a plate reader. The signal intensity is directly proportional to the CaMKII activity.
Conclusion
The phosphorylation of Autocamtide-2 by CaMKII is a highly specific and well-characterized biochemical event. The mechanism is contingent on the intricate, calcium-dependent activation of the CaMKII holoenzyme, which relieves autoinhibition and exposes the catalytic site for substrate binding and phosphotransfer. Due to its high selectivity and known kinetics, Autocamtide-2 serves as a premier tool for researchers and drug development professionals to accurately quantify CaMKII activity, screen for inhibitors, and dissect the complex role of this kinase in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation State-Dependent Substrate Gating in Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 8. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abbiotec.com [abbiotec.com]
- 13. genscript.com [genscript.com]
- 14. cpcscientific.com [cpcscientific.com]
- 15. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 17. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Autocamtide 2: A Selective Probe for Unraveling CaMKII Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including synaptic plasticity, memory formation, and gene expression. Given its central role in cellular signaling, the development of specific tools to dissect its function is of paramount importance for both basic research and therapeutic drug development. Autocamtide 2, a synthetic peptide with the sequence KKALRRQETVDAL, has emerged as a highly selective and valuable substrate for CaMKII, enabling precise measurement of its kinase activity. This technical guide provides a comprehensive overview of this compound, its kinetic parameters, experimental applications, and the signaling pathways it helps to elucidate.
Data Presentation: Kinetic and Specificity Data
The utility of this compound as a selective CaMKII substrate is underscored by its favorable kinetic parameters and high specificity. While a definitive Michaelis-Menten constant (Km) and catalytic rate (kcat) can vary slightly based on experimental conditions (e.g., buffer composition, temperature, and CaMKII isoform), the available literature provides a strong basis for its use.
| Parameter | Value | Notes |
| Peptide Sequence | KKALRRQETVDAL | The threonine residue is the site of phosphorylation by CaMKII. |
| Selectivity | Highly selective for CaMKII | Shows minimal phosphorylation by other common kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] |
| Inhibition Profile of Derivative | Autocamtide-2-related inhibitory peptide (AIP) is competitive with this compound.[1] | AIP, a non-phosphorylatable analog of this compound, is a potent and specific inhibitor of CaMKII, further highlighting the specificity of the recognition sequence.[1] |
| Autonomous Activity | Phosphorylation of this compound by the autonomous form of CaMKII (Thr286 autophosphorylated) is a notable exception to the generally low activity of autonomous CaMKII towards many substrates.[2] | This suggests that this compound is a particularly effective substrate for both the Ca2+/calmodulin-activated and the autonomous forms of the kinase. |
Signaling Pathways and Experimental Workflows
The phosphorylation of substrates by CaMKII is a key event in numerous signaling cascades. This compound serves as an essential tool to probe these pathways in vitro and in cell-based assays.
CaMKII Activation Pathway
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels. This pathway is fundamental to the kinase's function and can be effectively studied using this compound as a reporter of enzymatic activity.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent autophosphorylation, leading to the phosphorylation of this compound.
Experimental Workflow for CaMKII Activity Assay
A typical workflow for measuring CaMKII activity using this compound involves the incubation of the kinase with the peptide substrate and a phosphate donor (ATP), followed by the detection of the phosphorylated product.
Caption: A generalized workflow for conducting a CaMKII kinase assay using this compound as a substrate.
Experimental Protocols
Protocol 1: Radiometric CaMKII Activity Assay using [γ-³²P]ATP
This protocol is a standard method for quantifying kinase activity through the incorporation of a radiolabeled phosphate group onto the substrate.
Materials:
-
Purified CaMKII enzyme
-
This compound peptide
-
[γ-³²P]ATP
-
10X Kinase Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
10X Ca²⁺/Calmodulin Solution (e.g., 20 mM CaCl₂, 10 µM Calmodulin)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Stop Solution (e.g., 75 mM EDTA)
Procedure:
-
Prepare a 1X kinase reaction mixture by diluting the 10X Kinase Assay Buffer and 10X Ca²⁺/Calmodulin Solution.
-
Add this compound to the desired final concentration (e.g., for Km determination, a range of concentrations bracketing the expected Km should be used).
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration appropriate for the assay (e.g., 100 µM). Ensure the specific activity is known.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers dry.
-
Place the dry papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of phosphate incorporated into this compound based on the specific activity of the ATP and the counts per minute (CPM) obtained.
Protocol 2: Non-Radiometric CaMKII Activity Assay using HPLC-MS
This method offers a non-radioactive alternative for quantifying CaMKII activity by directly measuring the formation of the phosphorylated product.
Materials:
-
Purified CaMKII enzyme
-
This compound peptide
-
ATP (non-radioactive)
-
10X Kinase Assay Buffer
-
10X Ca²⁺/Calmodulin Solution
-
Stop Solution (e.g., 1% Formic Acid)
-
HPLC system coupled to a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Follow steps 1-4 of the radiometric assay protocol, using only non-radioactive ATP.
-
Stop the reaction by adding an equal volume of Stop Solution (1% Formic Acid). This also prepares the sample for HPLC-MS analysis.
-
Inject a defined volume of the stopped reaction mixture onto the C18 column.
-
Separate the unphosphorylated this compound from the phosphorylated product using a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the peaks corresponding to this compound and phospho-Autocamtide 2 using the mass spectrometer. The masses to monitor will be that of the substrate and the substrate + 79.97 Da (the mass of a phosphate group).
-
Generate a standard curve using known concentrations of both the phosphorylated and unphosphorylated peptides to accurately quantify the amount of product formed.
-
Calculate the initial reaction velocity based on the amount of phospho-Autocamtide 2 produced over time.
Conclusion
This compound stands as a cornerstone tool for the investigation of CaMKII. Its high selectivity and well-characterized nature make it an ideal substrate for a variety of experimental applications, from fundamental kinetic studies to high-throughput screening for novel CaMKII modulators. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of the multifaceted roles of CaMKII in health and disease.
References
Autocamtide 2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Molecular Weight, Chemical Properties, and Experimental Applications of a Key CaMKII Substrate
Introduction
Autocamtide 2 is a synthetic peptide that serves as a highly selective and specific substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Its sequence is derived from the autophosphorylation site within the autoinhibitory domain of the CaMKII alpha subunit.[3] This property makes this compound an invaluable tool for researchers studying the kinetics and regulation of CaMKII, a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, learning, and memory.[1][4] This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, detailed experimental protocols for its use, and visual representations of its role in CaMKII signaling and experimental workflows.
Core Data Presentation
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 1527.77 g/mol | [5] |
| Molecular Formula | C₆₅H₁₁₈N₂₂O₂₀ | [1][6] |
| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH | [6] |
| One-Letter Sequence | KKALRRQETVDAL | [6] |
| Purity | ≥95% | [1] |
| Form | Lyophilized solid | [5] |
| Solubility | Soluble in water | [5] |
| Storage Conditions | Store at -20°C | [5][6] |
| CAS Registry Number | 129198-88-5 | [6] |
Table 2: Physicochemical Characteristics
| Parameter | Description | Reference(s) |
| Appearance | White solid | [7] |
| Salt Form | Typically supplied as a trifluoroacetate (TFA) salt | [6] |
| Stability | Stock solutions are stable for up to 3 months at -20°C when reconstituted | [8] |
Signaling Pathway and Mechanism of Action
This compound functions as a substrate for CaMKII, mimicking a natural phosphorylation target. The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), inducing a conformational change that allows the Ca²⁺/CaM complex to bind to the regulatory domain of CaMKII. This binding event displaces the autoinhibitory domain from the catalytic site, thereby activating the kinase. The activated CaMKII can then phosphorylate various substrates, including this compound. The phosphorylation of this compound by CaMKII is a key reaction used to measure the enzyme's activity.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of this compound.
Experimental Protocols
In Vitro CaMKII Activity Assay using this compound and Radiolabeling
This protocol describes a common method for measuring CaMKII activity by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP onto this compound.
Materials:
-
Purified CaMKII enzyme
-
This compound peptide
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin
-
CaCl₂
-
EGTA
-
ATP solution
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Stopping solution (e.g., 75 mM phosphoric acid or 30 mM EDTA)
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing the kinase assay buffer, CaCl₂, and calmodulin for the activated condition. For the basal (unactivated) condition, replace CaCl₂ with EGTA.
-
Add CaMKII and this compound: Add the purified CaMKII enzyme and this compound to the reaction mix.
-
Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for the specific experimental conditions.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of the enzyme activity.
-
Stop the Reaction: Terminate the reaction by adding the stopping solution.
-
Spot onto P81 Paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 Paper: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify Radioactivity: Place the washed and dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
Caption: Workflow for a radioactive in vitro CaMKII assay using this compound.
Non-Radioactive In Vitro CaMKII Activity Assay using HPLC-MS
This protocol outlines a non-radioactive method to measure CaMKII activity by quantifying the formation of phosphorylated this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Purified CaMKII enzyme
-
This compound peptide
-
ATP
-
Kinase Assay Buffer (as above)
-
Calmodulin
-
CaCl₂
-
EGTA
-
Stopping Solution (e.g., 10% formic acid)
-
HPLC-MS system
Procedure:
-
Set up the Kinase Reaction: Prepare the kinase reaction mixture as described in the radioactive assay protocol, but without the radiolabeled ATP.
-
Initiate and Incubate: Start the reaction by adding ATP and incubate at 30°C for the desired time.
-
Terminate the Reaction: Stop the reaction by adding the formic acid stopping solution. This also prepares the sample for mass spectrometry analysis.
-
Centrifuge: Briefly centrifuge the samples to pellet any precipitate.
-
HPLC-MS Analysis: Inject the supernatant into the HPLC-MS system. Develop a chromatographic method to separate this compound from its phosphorylated form.
-
Quantification: Quantify the amounts of both the substrate (this compound) and the product (phospho-Autocamtide 2) by measuring their respective peak areas in the mass spectrometer. CaMKII activity is proportional to the amount of phosphorylated product formed.
Logical Relationships in Experimental Design
The choice of assay for CaMKII activity often depends on the specific research question and available equipment. The following diagram illustrates the decision-making process and the relationship between different experimental considerations.
Caption: Decision tree for selecting a CaMKII activity assay method.
Conclusion
This compound is a well-characterized and highly specific substrate for CaMKII, making it an essential reagent for researchers in neuroscience, cell signaling, and drug discovery. Its defined molecular weight and chemical properties, coupled with established experimental protocols, provide a robust system for investigating the function and regulation of CaMKII. The methods described in this guide offer both traditional and modern approaches to quantifying CaMKII activity, catering to a wide range of laboratory capabilities and research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. genscript.com [genscript.com]
- 4. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Autocamtide 2: A Deep Dive into its Discovery and Application in Kinase Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, protein kinases play a pivotal role as master regulators, orchestrating a vast array of physiological and pathological processes. The calcium/calmodulin-dependent protein kinase II (CaMKII) is a key serine/threonine kinase with profound implications in neuronal plasticity, cardiac function, and cancer biology. Understanding the precise mechanisms of CaMKII regulation and identifying its downstream targets are paramount for advancing our knowledge in these fields and for the development of novel therapeutics. Autocamtide 2, a synthetic peptide, has emerged as a highly selective and valuable tool for the specific interrogation of CaMKII activity. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound in kinase research, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Discovery and Properties of this compound
This compound is a synthetic peptide with the amino acid sequence H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH (KKALRRQETVDAL). Its design is derived from the autophosphorylation site (Thr286) of the α-subunit of CaMKII, a critical event for the kinase's calcium-independent activity. This strategic design confers high selectivity for CaMKII, making it an invaluable substrate for in vitro kinase assays.
A non-phosphorylatable analog of this compound, known as Autocamtide-2-Related Inhibitory Peptide (AIP), was developed by substituting the threonine residue with alanine. AIP acts as a potent and highly specific competitive inhibitor of CaMKII, further expanding the utility of this peptide family in dissecting CaMKII function.
Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | KKALRRQETVDAL |
| Molecular Formula | C65H118N22O20 |
| Molecular Weight | 1527.79 g/mol |
| Purity | Typically ≥95% (HPLC) |
| Solubility | Soluble in water |
| Storage | Store at -20°C |
Quantitative Data: Substrate Specificity
The utility of this compound as a research tool is underscored by its high specificity for CaMKII. The following table summarizes the kinetic parameters of this compound and related peptides with various protein kinases, highlighting its preferential interaction with CaMKII.
| Kinase | Peptide Substrate | Parameter | Value | Reference |
| CaMKII | This compound | Km | 2 µM | [1] |
| Protein Kinase C (PKC) | This compound | Km | > 50 µM | [1] |
| Protein Kinase A (PKA) | This compound | Activity | No activity | [1] |
| CaMKII | Autocamtide-2-Related Inhibitory Peptide (AIP) | IC50 | 40 nM | [2] |
| CaMKIV | Autocamtide-2-Related Inhibitory Peptide (AIP) | IC50 | > 10 µM | [2] |
Experimental Protocols
Solid-Phase Synthesis of this compound (KKALRRQETVDAL)
This protocol outlines the manual Fmoc solid-phase peptide synthesis of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Lys(Boc), Ala, Leu, Arg(Pbf), Gln(Trt), Glu(OtBu), Thr(tBu), Val, Asp(OtBu))
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Leucine - First Amino Acid):
-
Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ala, Asp(OtBu), Val, Thr(tBu), Glu(OtBu), Gln(Trt), Arg(Pbf), Arg(Pbf), Leu, Ala, Lys(Boc), Lys(Boc)).
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in water/acetonitrile.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
In Vitro CaMKII Activity Assay (Non-Radioactive HPLC-MS Method)[1]
This protocol describes a non-radioactive method to measure CaMKII activity by quantifying the phosphorylation of this compound using HPLC-MS.
Materials:
-
Recombinant active CaMKII
-
This compound (substrate)
-
Calmodulin
-
CaCl2
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Quenching solution (e.g., 1% formic acid)
-
HPLC system coupled to a mass spectrometer
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, CaCl2, and calmodulin.
-
Add Enzyme and Substrate: Add recombinant CaMKII and this compound to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP. Incubate at 30°C for a specific time (e.g., 10-30 minutes).
-
Quench Reaction: Stop the reaction by adding the quenching solution (e.g., 1% formic acid).
-
HPLC-MS Analysis:
-
Inject a sample of the quenched reaction mixture into the HPLC-MS system.
-
Separate the phosphorylated this compound from the unphosphorylated form using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect and quantify both the substrate and the product using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the amount of phosphorylated this compound produced and determine the kinase activity.
Visualizing the Role of this compound
CaMKII Signaling Pathway
The following diagram illustrates a simplified CaMKII signaling pathway, highlighting the role of this compound as a substrate for measuring kinase activity.
Experimental Workflow for a CaMKII Kinase Assay
This diagram outlines the typical workflow for an in vitro kinase assay using this compound.
Conclusion
This compound has proven to be an indispensable tool for the study of CaMKII. Its high selectivity as a substrate allows for the precise and reliable measurement of CaMKII activity in a variety of experimental settings. The development of its inhibitory counterpart, AIP, further enhances its utility in dissecting the complex roles of CaMKII in health and disease. This technical guide provides a foundational understanding and practical protocols for the effective use of this compound in kinase research, empowering scientists to further unravel the intricacies of CaMKII signaling and its implications for drug discovery and development.
References
The Use of Autocamtide 2 in Biochemical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2 is a synthetic peptide that serves as a highly specific and efficient substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII).[1] Derived from the autophosphorylation site of the α-subunit of CaMKII, its amino acid sequence is H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH. This specificity makes this compound an invaluable tool in biochemical assays designed to measure CaMKII activity, screen for inhibitors, and investigate the enzyme's kinetics and regulatory mechanisms. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in such assays.
Biochemical Properties and Kinetic Parameters
This compound is readily phosphorylated by CaMKII at the threonine residue within its sequence. A key kinetic parameter, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), has been determined for this compound with CaMKII.
| Parameter | Value | Enzyme | Notes |
| Sequence | H-KKALRRQETVDAL-OH | - | A synthetic peptide corresponding to the autophosphorylation site of CaMKIIα. |
| Km | ~2 µM | CaMKII | Indicates a high affinity of CaMKII for this compound. |
| Selectivity | High for CaMKII | PKA, PKC | Poor substrate for Protein Kinase A (PKA) and Protein Kinase C (PKC). |
CaMKII Signaling Pathway and Activation
CaMKII is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including synaptic plasticity, learning, and memory.[2] Its activation is a multi-step process initiated by an increase in intracellular calcium levels.
An increase in intracellular Ca²⁺ leads to its binding with calmodulin (CaM).[2][3][4][5] The resulting Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase.[3][4] The active CaMKII can then phosphorylate substrate proteins. Furthermore, inter-subunit autophosphorylation at Threonine-286 within the regulatory domain renders the kinase constitutively active, even after Ca²⁺ levels have returned to baseline, a state referred to as autonomous activity.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Radioactive Kinase Assay ([γ-³²P]ATP)
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto this compound.
Materials:
-
Purified CaMKII enzyme
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Activator Solution (e.g., 2 mM CaCl₂, 1 µM Calmodulin in Kinase Assay Buffer)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the Kinase Assay Buffer, Activator Solution, and this compound to the desired final concentrations. A typical concentration for this compound is in the range of its Km (e.g., 2-10 µM).
-
Enzyme Addition: Add the purified CaMKII enzyme to the reaction mixture.
-
Initiate the reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. A common final concentration for ATP is 100 µM.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction: Terminate the reaction by adding the Stop Solution.
-
Spotting: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Kinase Assay (HPLC-MS)
This method offers a non-radioactive alternative for measuring this compound phosphorylation by separating the phosphorylated and non-phosphorylated peptides using High-Performance Liquid Chromatography (HPLC) and detecting them with Mass Spectrometry (MS).[6]
Materials:
-
Purified CaMKII enzyme
-
This compound
-
ATP
-
Kinase Assay Buffer (as described above)
-
Activator Solution (as described above)
-
Quenching Solution (e.g., formic acid to a final concentration of 1%)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer
Procedure:
-
Reaction Setup: Perform the kinase reaction as described in steps 1-4 of the radioactive assay protocol, but using non-radiolabeled ATP.
-
Quench the reaction: Stop the reaction by adding the Quenching Solution. Simple acidification with formic acid can also prevent the degradation of this compound and its phosphorylated form.[6]
-
Sample Preparation: Centrifuge the quenched reaction to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Separation: Inject the sample into the HPLC system. Use a gradient of acetonitrile in water (both with 0.1% formic acid) to separate the phosphorylated this compound from the non-phosphorylated form.
-
MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Monitor the ion currents corresponding to the mass-to-charge ratios (m/z) of both this compound and phospho-Autocamtide 2.
-
Quantification: The amount of phosphorylated product is determined by integrating the peak area of the corresponding ion chromatogram.
Data Presentation: Quantitative Summary
The following table summarizes typical quantitative data for biochemical assays using this compound.
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 1 - 50 µM | A concentration around the Km (~2 µM) is often used for initial assays. For kinetic studies, a range of concentrations is necessary. |
| ATP Concentration | 50 - 200 µM | Should be kept constant when determining the Km for this compound. |
| CaMKII Concentration | 1 - 20 nM | The optimal concentration depends on the specific activity of the enzyme preparation and the desired assay window. |
| Calmodulin Concentration | 0.5 - 2 µM | Should be in excess to ensure maximal activation of CaMKII. |
| CaCl₂ Concentration | 0.5 - 2 mM | Necessary for the binding of Ca²⁺ to calmodulin. |
| Incubation Temperature | 30 °C | A standard temperature for many kinase assays. |
| Incubation Time | 5 - 60 minutes | Should be optimized to ensure the reaction is in the linear range. |
Conclusion
This compound is a robust and highly specific substrate for CaMKII, making it an essential tool for researchers in both academic and industrial settings. Its use in well-defined biochemical assays, such as the radioactive and HPLC-MS methods detailed here, allows for the accurate measurement of CaMKII activity and the screening of potential modulators. By understanding the fundamental principles of CaMKII activation and applying the detailed protocols provided, researchers can effectively utilize this compound to advance our understanding of CaMKII-mediated signaling pathways and their role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of the Thr-286 Autophosphorylation Site and its Mimicry in CaMKII Regulation: A Technical Guide
Executive Summary: Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a myriad of cellular processes, most notably synaptic plasticity, learning, and memory. Its activity is exquisitely regulated by calcium (Ca²⁺) and calmodulin (CaM), culminating in a critical autophosphorylation event at the Threonine-286 (Thr-286) residue. This autophosphorylation confers Ca²⁺-independent, or "autonomous," activity, allowing the kinase to remain active even after intracellular Ca²⁺ levels have returned to baseline. Understanding this mechanism is paramount for researchers in neuroscience and drug development.
This technical guide delves into the significance of the Thr-286 site by examining Autocamtide 2, a peptide substrate derived from this region, and its inhibitory analog, Autocamtide-2-Related Inhibitory Peptide (AIP). While this compound serves as a specific tool to quantify CaMKII activity, AIP acts as a potent competitive inhibitor by mimicking the substrate at the Thr-286 site without being phosphorylatable. Together, these tools provide an invaluable platform for dissecting CaMKII function and for the screening of novel therapeutic agents targeting this essential kinase.
The Central Role of CaMKII and Thr-286 Autophosphorylation
CaMKII exists as a large holoenzyme complex, typically composed of 12 subunits arranged in two stacked rings.[1][2] Each subunit contains a catalytic domain, an association domain, and a critical regulatory domain.[3] In its inactive state, the regulatory domain acts as a pseudosubstrate, binding to the catalytic domain and blocking its activity.[2]
The activation of CaMKII is a multi-step process initiated by an increase in intracellular Ca²⁺ concentration:
-
Ca²⁺/Calmodulin Binding: Four Ca²⁺ ions bind to calmodulin, inducing a conformational change that allows the Ca²⁺/CaM complex to bind to the regulatory domain of a CaMKII subunit.[1]
-
Conformational Change and Activation: This binding displaces the regulatory domain from the catalytic site, activating the kinase and enabling it to phosphorylate substrate proteins.[2]
-
Thr-286 Autophosphorylation: A key event occurs when two adjacent CaMKII subunits, both bound by Ca²⁺/CaM, interact. One activated subunit phosphorylates the other at the Thr-286 residue within its regulatory domain.[4][5]
-
Generation of Autonomous Activity: The phosphorylation of Thr-286 (pT286) prevents the regulatory domain from re-associating with the catalytic site, even after Ca²⁺/CaM dissociates.[5][6] This results in sustained, Ca²⁺-independent autonomous activity, which is thought to be a molecular basis for memory.[7][8][9]
This compound: A Specific Substrate for Measuring CaMKII Activity
This compound is a synthetic peptide that serves as a highly selective substrate for CaMKII.[10][11] Its amino acid sequence is derived from the autoinhibitory domain of CaMKIIα, encompassing the crucial Thr-286 autophosphorylation site.[11] This makes it an ideal tool for specifically measuring the enzymatic activity of CaMKII in vitro.
| Property | Description |
| Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr -Val-Asp-Ala-Leu-OH[12] |
| One-Letter Code | KKALRRQETVDAL[12] |
| Molecular Weight | 1527.79 g/mol [12] |
| CAS Number | 129198-88-5[12] |
| Function | Specific substrate for CaMKII activity assays.[10] |
The Thr-286 Mimic: Autocamtide-2-Related Inhibitory Peptide (AIP)
The true significance of mimicking the Thr-286 site lies in the development of specific inhibitors. Autocamtide-2-related inhibitory peptide (AIP) is a prime example. It is a non-phosphorylatable analog of this compound where the key Threonine residue is replaced, typically with an Alanine (Ala).[13]
This single substitution transforms the peptide from a substrate into a potent and highly specific competitive inhibitor.[13] AIP binds to the active site of CaMKII but cannot be phosphorylated, effectively blocking the kinase from acting on its natural substrates. This "substrate mimicry" makes AIP an invaluable tool for investigating the physiological roles of CaMKII without the off-target effects common to many small molecule inhibitors.[13][14]
Quantitative Analysis of CaMKII-Peptide Interactions
The use of this compound and its inhibitory analogs allows for precise quantification of CaMKII kinetics and inhibition. This data is crucial for comparing the potency of different inhibitors and for building accurate models of CaMKII signaling.
| Compound | Type | Target | IC₅₀ | Notes |
| AIP | Peptide Inhibitor | CaMKII | 40 nM | Competitive with peptide substrates like this compound. Highly selective.[13] |
| KN-93 | Small Molecule | CaMKII | 399 ± 66 nM[15] | Allosteric inhibitor, competitive with Ca²⁺/CaM binding.[5] Does not inhibit autonomous activity.[14] |
| KN-62 | Small Molecule | CaMKII | ~900 nM | Predecessor to KN-93. Also competitive with Ca²⁺/CaM.[14] |
| myr-AIP | Peptide Inhibitor | CaMKII | - | Myristoylated version of AIP for cell permeability.[16] |
IC₅₀ (Half-maximal inhibitory concentration) values can vary based on assay conditions, such as ATP and substrate concentrations.
Experimental Protocol: Non-Radioactive CaMKII Activity Assay
Traditional kinase assays often rely on radioactive ³²P-ATP, which poses safety risks.[15] Modern methods, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), offer a safe and robust alternative for measuring CaMKII activity using this compound.[15]
Objective: To determine the rate of this compound phosphorylation by CaMKII.
Materials:
-
Purified CaMKII enzyme
-
This compound (Substrate)
-
ATP
-
Assay Buffer (containing MgCl₂, CaCl₂, Calmodulin)
-
Quenching Solution (e.g., Formic Acid)[15]
-
HPLC-MS system
Methodology:
-
Reaction Preparation: Prepare a master mix containing assay buffer, CaMKII, and Ca²⁺/Calmodulin. Aliquot into reaction tubes.
-
Initiation: Start the reaction by adding a solution of ATP and this compound to each tube. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Quenching: Stop the reaction at various time points by adding a quenching solution, such as formic acid, which denatures the enzyme.[15]
-
Sample Analysis: Inject the quenched samples into an HPLC-MS system.
-
Separation & Detection: The HPLC separates the unphosphorylated this compound from the phosphorylated product (phospho-Autocamtide 2). The mass spectrometer detects and quantifies the abundance of each species based on their distinct mass-to-charge ratios.
-
Data Analysis: Calculate the amount of product formed over time to determine the initial reaction velocity. For inhibitor studies, perform the assay with varying concentrations of an inhibitor (like AIP) to calculate its IC₅₀.
Applications in Research and Drug Development
The specific tools centered around the Thr-286 site are instrumental in advancing our understanding of CaMKII and its therapeutic potential.
-
Neuroscience Research: AIP and related peptides are used to probe the necessity of CaMKII activity in different phases of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[4][17] For example, studies have shown that T286 autophosphorylation is required for both major forms of hippocampal LTD.[4]
-
Cardiovascular Studies: CaMKII is implicated in cardiac arrhythmias and heart failure. This compound-based assays are used to screen for small molecule inhibitors that could serve as new cardiac drugs.
-
Oncology: Aberrant CaMKII activity has been linked to several cancers.[10] The development of specific inhibitors, guided by assays using these peptides, is an active area of research.
-
Drug Discovery: High-throughput screening (HTS) campaigns utilize non-radioactive assays with this compound to identify novel CaMKII inhibitors from large compound libraries. The high specificity of the substrate ensures a low rate of false positives.
Conclusion
The Thr-286 autophosphorylation site of CaMKII is not merely a switch for kinase activity but a sophisticated molecular memory mechanism. The development of peptide tools that either act as a substrate for this site (this compound) or competitively block it through non-phosphorylatable mimicry (AIP) has been a significant technological advance. These reagents provide researchers and drug developers with the specificity and quantitative power needed to dissect the complex roles of CaMKII in health and disease, paving the way for the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII T286 phosphorylation has distinct essential functions in three forms of long-term plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange | eLife [elifesciences.org]
- 7. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 8. A Significant but Rather Mild Contribution of T286 Autophosphorylation to Ca2+/CaM-Stimulated CaMKII Activity | PLOS One [journals.plos.org]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. genscript.com [genscript.com]
- 12. cpcscientific.com [cpcscientific.com]
- 13. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 15. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CaMKII inhibition promotes neuronal apoptosis by transcriptionally upregulating Bim expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LTP expression mediated by autonomous activity of GluN2B-bound CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for a radioactive CaMKII assay using Autocamtide 2 and P81 paper.
Application Note: Radioactive CaMKII Assay
Protocol for Measuring Calcium/Calmodulin-Dependent Protein Kinase II Activity using [γ-³²P]ATP, Autocamtide 2 Substrate, and P81 Phosphocellulose Paper
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in numerous cellular processes, particularly in synaptic plasticity, learning, and memory.[1][2] Measuring its activity is fundamental for understanding its regulatory mechanisms and for the development of therapeutic inhibitors. Radiometric assays are considered the "gold standard" for quantifying protein kinase activity due to their direct measurement of phosphate transfer, high sensitivity, and reliability.[3][4][5] This protocol details a radiometric filter binding assay to measure the activity of CaMKII. The assay quantifies the transfer of a radiolabeled terminal phosphate from [γ-³²P]ATP to a specific peptide substrate, this compound.[4][6] The positively charged phosphorylated substrate is then captured on negatively charged P81 phosphocellulose paper, while the unreacted, negatively charged [γ-³²P]ATP is washed away.[3][7] The radioactivity retained on the paper, which is proportional to the enzyme's activity, is quantified using a scintillation counter or phosphorimager.[4][8]
Principle of the Assay
The assay is based on the enzymatic transfer of the gamma-phosphate from [γ-³²P]ATP to the hydroxyl group of a serine or threonine residue on the this compound peptide substrate by CaMKII. The reaction is stopped, and an aliquot is spotted onto a P81 phosphocellulose paper. P81 paper has a strong negative charge due to its phosphate groups, which allows it to bind positively charged peptides.[3] this compound is designed to have a net positive charge, ensuring it binds tightly to the P81 paper.[3] Extensive washing with a phosphoric acid solution removes the unreacted [γ-³²P]ATP, which is repelled by the paper's negative charge.[3][4] The amount of ³²P incorporated into the substrate is then measured, providing a direct quantification of CaMKII activity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Purified, active CaMKII | Commercially Available | Varies | -80°C |
| This compound | Commercially Available | Varies | -20°C |
| [γ-³²P]ATP (10 mCi/mL) | PerkinElmer | BLU002Z | -20°C |
| Calmodulin (CaM) | Commercially Available | Varies | -20°C |
| P81 Phosphocellulose Paper | GE Healthcare (discontinued, see note) / SVI-P (alternative) | Varies | Room Temp. |
| ATP, 100 mM Solution | Commercially Available | Varies | -20°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp. |
| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 | Room Temp. |
| PIPES Buffer | Sigma-Aldrich | P6757 | Room Temp. |
| EGTA | Sigma-Aldrich | E3889 | Room Temp. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Phosphoric Acid (85%) | Fisher Scientific | A242 | Room Temp. |
| Acetone | Fisher Scientific | A18 | Room Temp. |
| Scintillation Counter & Vials | Beckman Coulter / PerkinElmer | Varies | N/A |
| Scintillation Fluid | PerkinElmer | Varies | Room Temp. |
Note: The production of P81 paper by GE Healthcare has been discontinued. Alternative cation-exchange papers, such as SVI-P, have been shown to perform comparably.[9] Users should validate the chosen alternative.
Experimental Protocols
Preparation of Stock Solutions and Buffers
-
1 M PIPES (pH 7.0): Dissolve PIPES in deionized water, adjust pH to 7.0 with NaOH, and bring to final volume. Autoclave and store at 4°C.
-
1 M MgCl₂: Dissolve MgCl₂ in deionized water. Autoclave and store at room temperature.
-
1 M CaCl₂: Dissolve CaCl₂ in deionized water. Autoclave and store at room temperature.
-
0.5 M EGTA (pH 8.0): Dissolve EGTA in deionized water, adjust pH to 8.0 with NaOH (it will not dissolve fully until the pH is near 8.0), and bring to final volume. Store at 4°C.
-
10 mg/mL Calmodulin (CaM): Reconstitute lyophilized CaM in assay buffer without BSA. Aliquot and store at -80°C.
-
1 mM this compound: Reconstitute lyophilized peptide in deionized water. Aliquot and store at -20°C.
-
10 mg/mL BSA: Dissolve BSA in deionized water. Aliquot and store at -20°C.
-
Assay Buffer (1X): 50 mM PIPES (pH 7.0), 10 mM MgCl₂, 1 mg/mL BSA. Prepare fresh from stocks. Store at 4°C.
-
Wash Buffer: 0.5% (v/v) Phosphoric Acid (equivalent to ~75 mM). Prepare by diluting 85% phosphoric acid in a large volume of deionized water. Store at 4°C.
CaMKII Kinase Reaction
This protocol is for a final reaction volume of 50 µL. Reactions should be performed in triplicate, including negative controls (no enzyme or no Ca²⁺/CaM).
-
Prepare Master Mix: On ice, prepare a master mix containing all common reagents for the number of reactions plus an extra 10%. The final concentrations in the 50 µL reaction should be:
-
Dilute CaMKII Enzyme: Prepare a fresh dilution of the CaMKII enzyme stock in chilled Assay Buffer. The final concentration should be determined empirically but is often in the range of 20-50 nM.[4] The goal is to achieve phosphate incorporation that is linear with time and represents <10% of substrate consumption.[4]
-
Prepare [γ-³²P]ATP Mix: Prepare a mix of unlabeled and radiolabeled ATP. For a final concentration of 200 µM ATP, mix appropriate volumes of 100 mM cold ATP and [γ-³²P]ATP stock to achieve a specific activity of approximately 200-500 cpm/pmol.
-
Set up Reactions:
-
Add the appropriate volume of Master Mix to each microcentrifuge tube.
-
Add the diluted CaMKII enzyme (or Assay Buffer for "no enzyme" control).
-
If testing inhibitors, add the compound (and DMSO for vehicle control) and pre-incubate with the enzyme for 10-15 minutes on ice.[3]
-
-
Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP mix to each tube.[4][8] Mix gently by tapping.
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes).[4][8] Ensure the incubation time falls within the linear range of the reaction.
-
Stop Reaction: Terminate the reactions by adding an equal volume (50 µL) of 150 mM phosphoric acid.[3] Place tubes on ice.
P81 Paper Binding and Washing
-
Prepare P81 Paper: Using a pencil, label a sheet of P81 paper, creating a grid of 2x2 cm squares for each reaction.[4]
-
Spot Reactions: Spot 25-50 µL of each stopped reaction mixture onto the center of its corresponding square on the P81 paper.[4][8] Allow the spots to air dry slightly.
-
Wash Papers: Place the P81 paper in a large beaker or tray. Perform the following washes with chilled 0.5% phosphoric acid, using at least 10 mL of wash buffer per paper square.[4]
-
Wash 1: 5 minutes with gentle agitation.
-
Wash 2: 5 minutes with gentle agitation.
-
Wash 3: 5 minutes with gentle agitation.
-
Note: More extensive washing may be required for alternative papers to reduce background.[3]
-
-
Acetone Wash: Perform a final wash with acetone for 2-5 minutes to facilitate rapid drying.[4]
-
Dry Paper: Remove the paper from the acetone and allow it to air dry completely in a fume hood (approx. 20 minutes).[4]
Quantification of Incorporated Radioactivity
-
Cut Squares: Cut out the individual paper squares.
-
Scintillation Counting: Place each square into a scintillation vial, add 5-10 mL of scintillation fluid, and cap securely.
-
Measure Radioactivity: Measure the radioactivity in each vial as counts per minute (CPM) using a liquid scintillation counter.
Data Presentation and Analysis
Raw Data Collection
Collect the raw CPM data for all samples, including positive controls, negative controls (no enzyme, no Ca²⁺/CaM), and experimental conditions (e.g., inhibitor-treated).
Table 1: Example Raw Scintillation Counts (CPM)
| Sample ID | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average CPM |
|---|---|---|---|---|
| Total Counts (ATP Mix) | 1,550,200 | 1,552,500 | 1,549,800 | 1,550,833 |
| Blank (No Enzyme) | 255 | 280 | 262 | 266 |
| Basal (-CaM/+EGTA) | 450 | 485 | 461 | 465 |
| Activated CaMKII | 45,670 | 48,210 | 46,950 | 46,943 |
| + Inhibitor (X nM) | 12,340 | 11,980 | 12,550 | 12,290 |
Calculation of Kinase Activity
-
Determine Specific Activity of ATP:
-
Spot a small, known volume (e.g., 2 µL) of the [γ-³²P]ATP mix directly onto a P81 square (do not wash).
-
Measure the CPM to get the "Total Counts".
-
Calculate the total pmol of ATP in that volume. (e.g., 2 µL of 200 µM ATP = 400 pmol).
-
Specific Activity (SA) = Total CPM / Total pmol ATP = cpm/pmol .
-
-
Calculate Phosphate Incorporation:
-
Subtract the average CPM of the "Blank" (no enzyme) from the average CPM of your experimental samples to get the net CPM.
-
Incorporated Phosphate (pmol) = Net CPM / Specific Activity (cpm/pmol).
-
-
Calculate CaMKII Specific Activity:
-
Specific Activity = pmol of Phosphate / (incubation time in min × µg of enzyme).
-
The final unit is pmol/min/µg .
-
Table 2: Calculated CaMKII Activity
| Condition | Net CPM (Avg) | Incorporated PO₄ (pmol) | CaMKII Specific Activity (pmol/min/µg) | % Inhibition |
|---|---|---|---|---|
| Activated CaMKII | 46,677 | 116.7 | 583.5 | 0% |
| + Inhibitor (X nM) | 12,024 | 30.1 | 150.5 | 74.2% |
Calculations based on an example SA of 400 cpm/pmol, 20 min incubation, and 0.01 µg enzyme.
Visualizations
CaMKII Activation and Substrate Phosphorylation Pathway
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent substrate phosphorylation.
Experimental Workflow for Radioactive CaMKII Assay
Caption: Step-by-step workflow of the radioactive CaMKII P81 filter binding assay.
References
- 1. scbt.com [scbt.com]
- 2. mjzlab.bio.sustech.edu.cn [mjzlab.bio.sustech.edu.cn]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CaMKII uses GTP as a phosphate donor for both substrate and autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
A Non-Radioactive HPLC-MS Method for Measuring Autocamtide 2 Phosphorylation by CaMKII
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 3. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes: High-Throughput Screening for CaMKII Inhibitors Using Autocamtide 2
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular signaling cascades, including learning, memory, and calcium homeostasis.[1] Its misregulation has been linked to various pathologies such as heart arrhythmia, Alzheimer's disease, and certain cancers.[1][2] This makes CaMKII a significant target for drug discovery.[3][4] High-throughput screening (HTS) is a key strategy for identifying novel small-molecule inhibitors.[5][6] A successful HTS campaign relies on a robust and specific assay. Autocamtide 2 is a highly selective peptide substrate for CaMKII, making it an excellent tool for developing such assays.[2][7][8] Its sequence is derived from the autophosphorylation site of the CaMKII alpha subunit.[8] This document provides a detailed protocol for utilizing this compound in a high-throughput screening campaign to identify novel CaMKII inhibitors.
CaMKII Signaling Pathway
CaMKII is activated by an increase in intracellular calcium ions (Ca²⁺).[9] Ca²⁺ binds to Calmodulin (CaM), inducing a conformational change that allows the Ca²⁺/CaM complex to bind to the regulatory domain of CaMKII. This binding displaces the autoinhibitory domain, activating the kinase.[10] The activated kinase can then phosphorylate various substrate proteins.[1] Furthermore, intermolecular autophosphorylation at Threonine 286 (in the alpha isoform) renders the kinase autonomously active, even after calcium levels decrease.[9]
Caption: CaMKII activation pathway.
Assay Principle
The screening assay quantifies the kinase activity of CaMKII by measuring the amount of ATP consumed during the phosphorylation of the this compound substrate. In the presence of an inhibitor, CaMKII activity is reduced, leading to less ATP consumption. The amount of remaining ATP is detected using a luciferase-based system (e.g., Kinase-Glo®). This system produces a luminescent signal that is inversely proportional to the CaMKII kinase activity. This "add-mix-read" format is robust, sensitive, and well-suited for automated HTS.
Experimental Protocols
This protocol is designed for a 384-well plate format, which is standard for high-throughput screening.[11]
1. Reagent Preparation
Proper preparation and storage of reagents are critical for assay consistency. All reagents should be prepared fresh or stored in aliquots at -80°C to avoid freeze-thaw cycles.
| Reagent | Stock Concentration | Working Concentration | Buffer/Solvent | Storage |
| CaMKII (human, recombinant) | 1 mg/mL | 2X Final Conc. (e.g., 10 ng/µL) | Assay Buffer | -80°C |
| Calmodulin (human, recombinant) | 1 mg/mL | 2X Final Conc. (e.g., 2 µM) | Assay Buffer | -80°C |
| This compound Peptide | 1 mM | 2X Final Conc. (e.g., 4 µM) | Water or Assay Buffer | -80°C |
| ATP | 10 mM | 2X Final Conc. (e.g., 20 µM) | Water | -80°C |
| Assay Buffer | 5X | 1X | N/A | 4°C |
| Test Compounds | 10 mM | 100X Final Conc. (e.g., 1 mM) | 100% DMSO | -20°C |
| Positive Control Inhibitor (e.g., KN-93) | 10 mM | 100X Final Conc. (e.g., 1 mM) | 100% DMSO | -20°C |
| ADP-Glo™ or Kinase-Glo® Reagent | As per manufacturer | 1X | As per manufacturer | As per manufacturer |
-
1X Assay Buffer Composition: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 10 mM CaCl₂.
2. HTS Workflow
The overall workflow involves sequential addition of compounds, enzyme, and substrate, followed by a final detection step.
Caption: High-throughput screening experimental workflow.
3. Detailed Assay Procedure
-
Compound Plating: Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 100 nL of test compounds, positive control inhibitor (e.g., KN-93), or DMSO (for negative controls) to the wells of a 384-well assay plate according to the plate map.
-
Enzyme Addition: Prepare a 2X CaMKII/Calmodulin mix in 1X Assay Buffer. Dispense 5 µL of this mix into each well.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare a 2X ATP/Autocamtide 2 mix in 1X Assay Buffer. Add 5 µL of this mix to each well to start the reaction. The final volume is now 10.1 µL.
-
Kinase Reaction Incubation: Centrifuge the plate (1 min at 1000 rpm). Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of a commercial ADP detection reagent (e.g., ADP-Glo™ or equivalent) according to the manufacturer's instructions. This typically stops the kinase reaction.
-
Signal Development: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
4. Assay Plate Layout
A well-defined plate map is essential for data analysis, including the calculation of the Z'-factor, a measure of assay quality.[11]
| Wells | Content | Purpose |
| 1-16 | DMSO + Enzyme + Substrate | Negative Control (0% Inhibition) - High Signal |
| 17-32 | Potent Inhibitor + Enzyme + Substrate | Positive Control (100% Inhibition) - Low Signal |
| 33-384 | Test Compounds + Enzyme + Substrate | Screening of compound library |
Data Presentation and Analysis
1. Data Analysis Workflow
Raw luminescence data is processed to determine hit compounds. The process involves normalization, calculation of percent inhibition, and generation of dose-response curves for confirmed hits to determine their potency (IC₅₀).
Caption: Data analysis workflow for HTS.
2. Key Calculations
-
Percent Inhibition: This is calculated for each test compound well relative to the plate controls. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Z'-Factor: This metric determines the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
IC₅₀ Determination: For compounds identified as "hits," a dose-response experiment is performed. The IC₅₀ value, the concentration of an inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.
Summary of Key Assay Parameters
| Parameter | Value/Condition | Notes |
| Plate Format | 384-well, low-volume, white | White plates are optimal for luminescence assays. |
| Final Assay Volume | 10.1 µL (before detection) | Miniaturized to conserve reagents.[6] |
| [this compound] | 2 µM | Approximately the Km value for efficient phosphorylation.[8] |
| [ATP] | 10 µM | Should be at or near the Km for ATP for competitive inhibitor screening. |
| Incubation Temperature | Room Temperature (~22°C) | Ensures stable conditions. |
| Incubation Times | 15 min (Pre-incubation), 60 min (Reaction) | Optimized to ensure linear reaction kinetics. |
| DMSO Tolerance | < 1% final concentration | High DMSO concentrations can inhibit enzyme activity. |
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. iLab Organizer :: High-Throughput Screening Core [uic.ilab.agilent.com]
- 7. scbt.com [scbt.com]
- 8. abbiotec.com [abbiotec.com]
- 9. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note and Protocol: A Step-by-Step Guide for Setting Up a CaMKII Activity Assay with Autocamtide 2
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the screening of its inhibitors or activators.
Introduction
Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in various cellular processes, including synaptic plasticity, learning, and memory.[1][2] Its activity is tightly regulated by calcium and calmodulin.[2][3][4] Dysregulation of CaMKII has been implicated in several diseases, making it an important therapeutic target.[1]
This document provides a detailed protocol for a non-radioactive, in vitro CaMKII activity assay using Autocamtide 2 as a specific substrate. This compound is a synthetic peptide derived from the autophosphorylation site (Thr286) of the CaMKII alpha subunit, making it a highly selective substrate for this kinase.[1][5] The assay is based on an ELISA-like format, where the phosphorylation of biotinylated this compound is detected using a phospho-specific antibody conjugated to horseradish peroxidase (HRP), leading to a colorimetric readout. This method offers a safe and sensitive alternative to traditional radioactive assays.[6][7]
Signaling Pathway and Assay Principle
CaMKII is activated by the binding of a Ca²⁺/Calmodulin complex, which exposes its catalytic domain.[4][8] The activated kinase can then phosphorylate substrate proteins. A key event in sustained CaMKII activation is its autophosphorylation at Threonine 286 (in the alpha isoform), which allows the kinase to remain partially active even after the dissociation of the Ca²⁺/Calmodulin complex.[3][9][10]
The assay described herein mimics this initial phosphorylation event using this compound as an external substrate. The workflow involves the enzymatic reaction followed by the detection of the phosphorylated product.
Figure 1: CaMKII Activation and Assay Principle.
Materials and Reagents
Key Components
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| Recombinant Human CaMKIIα | Sigma-Aldrich | SRP5134 | -80°C |
| This compound, Biotinylated | AnaSpec | AS-61391 | -20°C |
| Calmodulin | Sigma-Aldrich | P2277 | -20°C |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A2383 | -20°C |
| Anti-Phospho-CaMKII Substrate Ab | Cell Signaling Tech | Custom | 4°C |
| Streptavidin-Coated 96-Well Plates | Thermo Fisher | 15125 | Room Temp |
| TMB Substrate | Thermo Fisher | 34028 | 4°C |
| Stop Solution (e.g., 1 M H₂SO₄) | VWR | 97064-062 | Room Temp |
Buffer and Solution Preparation
| Buffer/Solution | Component | Final Concentration |
| Kinase Assay Buffer (1X) | HEPES (pH 7.4) | 50 mM |
| MgCl₂ | 10 mM | |
| CaCl₂ | 2 mM | |
| DTT | 1 mM | |
| BSA | 0.1 mg/mL | |
| Wash Buffer (1X PBST) | PBS (pH 7.4) | 1X |
| Tween-20 | 0.05% (v/v) |
Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for screening potential CaMKII inhibitors or activators.
Reagent Preparation
-
Kinase Assay Buffer: Prepare a 1X working solution from stock solutions.
-
CaMKII Enzyme: Thaw the enzyme on ice. Dilute to the desired concentration (e.g., 20 nM) in Kinase Assay Buffer immediately before use. Keep on ice.
-
Calmodulin: Prepare a stock solution (e.g., 100 µM) and dilute to a working concentration of 2 µM in Kinase Assay Buffer.
-
This compound Substrate: Prepare a stock solution (e.g., 1 mM) and dilute to a working concentration of 40 µM in Kinase Assay Buffer.
-
ATP Solution: Prepare a 10 mM ATP stock solution. Dilute to a working concentration of 200 µM in Kinase Assay Buffer.
-
Test Compounds (Inhibitors/Activators): Prepare serial dilutions at the desired concentrations. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 1%.
Assay Procedure
The following workflow outlines the steps for conducting the CaMKII activity assay.
Figure 2: Step-by-step experimental workflow for the CaMKII assay.
Reaction Setup (per well):
| Component | Volume | Final Concentration |
| Kinase Assay Buffer | 20 µL | 1X |
| Test Compound or Vehicle | 5 µL | Variable |
| CaMKII Enzyme (20 nM) | 10 µL | 4 nM |
| Calmodulin (2 µM) | 5 µL | 200 nM |
| Subtotal | 40 µL | |
| Pre-incubation: 10 minutes at 30°C | ||
| ATP/Autocamtide 2 Mix (200 µM ATP, 40 µM this compound) | 10 µL | 40 µM ATP, 8 µM this compound |
| Total Volume | 50 µL | |
| Incubation: 30-60 minutes at 30°C |
Detailed Steps:
-
Plate Setup: To each well of a streptavidin-coated 96-well plate, add the reagents in the order listed in the table above, except for the ATP/Autocamtide 2 mix. Include appropriate controls:
-
No Enzyme Control: Replace the CaMKII enzyme with Kinase Assay Buffer.
-
No Substrate Control: Replace the this compound with Kinase Assay Buffer.
-
Positive Control: No test compound (vehicle only).
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at 30°C. This step allows the test compounds to interact with the enzyme before the reaction starts.
-
Initiate Reaction: Add 10 µL of the ATP/Autocamtide 2 mix to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding 50 µL of 50 mM EDTA solution to each well or by immediately washing the plate.
-
Washing: Wash the plate three times with 200 µL of 1X Wash Buffer (PBST) per well.
-
Primary Antibody Incubation: Add 100 µL of the diluted phospho-specific antibody to each well. Incubate for 60 minutes at room temperature with gentle shaking.
-
Washing: Repeat the washing step as described in step 6.
-
Secondary Antibody Incubation (if necessary): If the primary antibody is not HRP-conjugated, add 100 µL of a suitable HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 5-15 minutes, or until a blue color develops.
-
Stop Detection: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Presentation
The raw absorbance data should be corrected by subtracting the background (no enzyme control). The activity of CaMKII in the presence of a test compound is typically expressed as a percentage of the positive control (vehicle only).
% Activity = [(Abs_sample - Abs_no_enzyme) / (Abs_positive_control - Abs_no_enzyme)] * 100
For inhibitor screening, the % inhibition can be calculated as:
% Inhibition = 100 - % Activity
The IC₅₀ value (the concentration of an inhibitor that reduces enzyme activity by 50%) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Example Data Summary Table
| Compound | Concentration (nM) | Absorbance (450 nm) | % Inhibition |
| Vehicle | 0 | 1.25 | 0 |
| Inhibitor X | 1 | 1.10 | 12 |
| 10 | 0.85 | 32 | |
| 100 | 0.50 | 60 | |
| 1000 | 0.20 | 84 | |
| No Enzyme | - | 0.05 | 100 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient washing | Increase the number of wash steps or the volume of wash buffer. |
| Non-specific antibody binding | Include a blocking step (e.g., with 5% BSA in PBST) after stopping the reaction. | |
| Low Signal | Inactive enzyme or substrate | Verify the activity of the enzyme and the integrity of the substrate. |
| Suboptimal reaction conditions | Optimize incubation times, temperature, and reagent concentrations. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with buffer. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 5. abbiotec.com [abbiotec.com]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Frontiers | CaMKII regulation of cardiac K channels [frontiersin.org]
- 9. Analysis of CaM-kinase Signaling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Determining Michaelis-Menten Kinetics of CaMKII with Autocamtide 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in various cellular processes, including synaptic plasticity, memory formation, and cardiac function. Its activity is tightly regulated by calcium and calmodulin.[1][2][3] Dysregulation of CaMKII activity has been implicated in numerous diseases, making it a key target for drug development. Autocamtide 2, a synthetic peptide derived from the autophosphorylation site of the CaMKII alpha subunit, serves as a highly specific substrate for studying its enzymatic activity.[4][5] This document provides detailed application notes and protocols for determining the Michaelis-Menten kinetics of CaMKII using this compound as a substrate.
Data Presentation: Michaelis-Menten Constants
The following table summarizes the key kinetic parameters for the phosphorylation of this compound by CaMKII. These values are essential for comparative studies and for evaluating the efficacy of potential inhibitors or activators.
| Kinetic Parameter | Value | Substrate | Enzyme | Notes |
| Km (Michaelis Constant) | 2 µM | This compound | CaMKII | The Km value represents the substrate concentration at which the reaction velocity is half of the Vmax.[5] A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Vmax (Maximum Velocity) | [Example Value: 500 pmol/min/µg] | This compound | CaMKII | The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. This value is dependent on the specific enzyme concentration and assay conditions. The provided value is an illustrative example. |
Signaling Pathway and Experimental Workflow
To accurately determine the kinetic parameters, it is crucial to understand the activation pathway of CaMKII and the general workflow of a kinase assay.
CaMKII Activation Pathway
CaMKII is activated by an increase in intracellular calcium concentration. Calcium ions bind to calmodulin (CaM), inducing a conformational change in CaM that allows it to bind to and activate CaMKII. This activation exposes the catalytic domain of the kinase, enabling it to phosphorylate substrates like this compound.[1][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. scbt.com [scbt.com]
Application of Autocamtide 2 in studying CaMKII isoforms.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, memory formation, and gene expression.[1][2] The enzyme exists as a holoenzyme complex composed of 12 subunits, which can be derived from four distinct genes: α, β, γ, and δ.[1][2] These isoforms exhibit differential tissue expression and subcellular localization, suggesting specialized roles in cellular signaling. Understanding the specific functions of each CaMKII isoform is paramount for elucidating their roles in health and disease, and for the development of targeted therapeutics.
Autocamtide 2 is a highly selective peptide substrate for CaMKII, with its sequence derived from the autophosphorylation site (Thr-286) of the α subunit.[3][4] Its specificity makes it an invaluable tool for assaying CaMKII activity. This document provides detailed application notes and protocols for utilizing this compound to study and differentiate the activity of CaMKII isoforms.
Data Presentation
While extensive research has been conducted on CaMKII, specific kinetic data for the phosphorylation of this compound by each of the four major isoforms (α, β, γ, and δ) is not comprehensively available in publicly accessible literature. The available data primarily focuses on the α isoform.
| Substrate | CaMKII Isoform | Km (µM) | Vmax | Reference |
| This compound | α | 2 | Not Reported | [3] |
| This compound | β | Not Reported | Not Reported | |
| This compound | γ | Not Reported | Not Reported | |
| This compound | δ | Not Reported | Not Reported |
Note: The lack of comprehensive, directly comparable kinetic data for all isoforms with this compound highlights a research gap. The protocol provided below can be utilized to generate this valuable comparative data.
Signaling Pathways and Experimental Workflow
To effectively utilize this compound in studying CaMKII isoforms, it is essential to understand the activation pathway of the kinase and the general workflow of the experimental assay.
CaMKII Activation Pathway
Figure 1: CaMKII Activation Signaling Pathway.
Experimental Workflow for CaMKII Isoform Activity Assay
Figure 2: General workflow for a CaMKII kinase assay.
Differentiating CaMKII Isoform Activity
Figure 3: Logic for differentiating CaMKII isoform activity.
Experimental Protocols
Expression and Purification of Recombinant CaMKII Isoforms
To accurately compare the kinetic properties of CaMKII isoforms, it is essential to use highly purified, recombinant proteins. Both insect and bacterial expression systems can be utilized, with insect cell expression often yielding higher quantities of properly folded, autoinhibited holoenzymes.[5][6]
Materials:
-
Baculovirus or E. coli expression vectors containing the full-length cDNA for each CaMKII isoform (α, β, γ, δ).
-
Sf9 insect cells or E. coli BL21(DE3) cells.
-
Cell culture media and reagents.
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors).
-
Calmodulin-agarose or other affinity chromatography resin.
-
Elution buffer (e.g., Lysis buffer with 2 mM EGTA).
-
Size-exclusion chromatography column.
Protocol:
-
Expression:
-
Insect Cells: Transfect Sf9 cells with baculovirus constructs for each CaMKII isoform. Harvest cells 48-72 hours post-infection.
-
E. coli: Transform BL21(DE3) cells with expression vectors. Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.
-
-
Lysis: Resuspend cell pellets in ice-cold lysis buffer and lyse by sonication or with a Dounce homogenizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cellular debris.
-
Affinity Chromatography: Apply the clarified supernatant to a calmodulin-agarose column pre-equilibrated with lysis buffer containing CaCl2. Wash the column extensively with wash buffer. Elute the bound CaMKII using an elution buffer containing EGTA to chelate Ca2+.
-
Size-Exclusion Chromatography: Further purify the eluted CaMKII on a size-exclusion chromatography column to separate the holoenzyme from any aggregates or contaminants.
-
Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE and Coomassie staining. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
In Vitro CaMKII Activity Assay using this compound (Non-Radioactive HPLC-MS Method)
This protocol is adapted from a non-radioactive method for measuring CaMKII activity, which offers a safer and more stable alternative to traditional radioactive assays.[7]
Materials:
-
Purified recombinant CaMKII isoforms (α, β, γ, δ).
-
This compound peptide substrate.
-
Calmodulin.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2).
-
ATP solution.
-
Stop solution (e.g., 10% formic acid).
-
HPLC-MS system.
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing kinase reaction buffer, calmodulin, and varying concentrations of this compound.
-
In a microcentrifuge tube, combine the master mix with a fixed amount of the purified CaMKII isoform.
-
-
Initiation of Reaction: Start the kinase reaction by adding a final concentration of 100 µM ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes). Ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of stop solution (10% formic acid).
-
Sample Preparation for HPLC-MS: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Separate the phosphorylated this compound (phospho-Autocamtide 2) from the unphosphorylated peptide using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Detect and quantify the amounts of this compound and phospho-Autocamtide 2 using mass spectrometry.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each substrate concentration.
-
Plot the initial velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each CaMKII isoform.
-
Traditional Radioactive Kinase Assay (P81 Phosphocellulose Paper Method)
This method utilizes [γ-³²P]ATP to track the phosphorylation of this compound.
Materials:
-
Purified recombinant CaMKII isoforms.
-
This compound peptide substrate.
-
Calmodulin.
-
Kinase reaction buffer.
-
[γ-³²P]ATP.
-
Stop solution (e.g., 75 mM phosphoric acid).
-
P81 phosphocellulose paper.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Reaction Setup: Prepare the kinase reaction as described in the non-radioactive protocol, but include a known specific activity of [γ-³²P]ATP in the ATP solution.
-
Initiation and Incubation: Start and incubate the reaction as previously described.
-
Termination of Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Immediately immerse the P81 paper in a beaker of stop solution (75 mM phosphoric acid). Wash the paper three times for 5-10 minutes each in fresh stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to moles of phosphate incorporated per unit time to determine the reaction velocity. Calculate Km and Vmax as described above.
Conclusion
This compound is a powerful and specific tool for investigating the enzymatic activity of CaMKII. By employing the protocols outlined in this document, researchers can effectively study and compare the kinetic properties of the different CaMKII isoforms. The generation of comprehensive kinetic data for each isoform with this compound will be instrumental in dissecting their unique physiological and pathological roles, ultimately aiding in the development of isoform-selective modulators for therapeutic intervention.
References
- 1. Human CAMK2A (CaMKII Alpha), His Tag Recombinant Protein (PV3142) [thermofisher.com]
- 2. Distinct roles of multiple isoforms of CaMKII in signaling to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abbiotec.com [abbiotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Autocamtide 2 Peptide for In Vitro Kinase Inhibitor Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2 is a highly selective peptide substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, memory formation, and cardiac function.[1][2] Its specificity makes it an invaluable tool for the in vitro profiling of kinase inhibitors, enabling the precise determination of inhibitor potency and selectivity against CaMKII. This document provides detailed application notes and protocols for the effective use of this compound in kinase inhibitor profiling assays.
Derived from the autophosphorylation site (Thr-286) of the CaMKII α-subunit, this compound's amino acid sequence is optimized for high-affinity binding and efficient phosphorylation by CaMKII.[3] A non-phosphorylatable analog, Autocamtide-2-related inhibitory peptide (AIP), where the threonine residue is replaced by alanine, serves as a potent and specific competitive inhibitor of CaMKII and is a useful control in these assays.[4][5][6]
Data Presentation
Kinase Selectivity of this compound
| Kinase | Substrate Activity | Reference |
| CaMKII | High | [1][3] |
| PKA | No significant activity | [3] |
| PKC | Km > 50 µM | [3] |
| CaMKIV | Not significantly affected by AIP (inhibitor of CaMKII) | [4] |
Note: The high Km value for PKC indicates a much lower affinity for this compound compared to CaMKII.
IC50 Values of Common Kinase Inhibitors against CaMKII using this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common kinase inhibitors against CaMKII, determined using assays with this compound or its derivatives as a substrate.
| Inhibitor | IC50 (nM) | Comments | Reference |
| KN-93 | 399 ± 66 | A well-known CaMKII inhibitor. | [7] |
| AIP (Autocamtide-2-related inhibitory peptide) | 40 | A potent and selective competitive inhibitor of CaMKII. | [8][9] |
| Staurosporine | ~15 | A broad-spectrum kinase inhibitor. | [4] |
Signaling Pathway
The diagram below illustrates the activation pathway of CaMKII, leading to the phosphorylation of downstream substrates like this compound.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent substrate phosphorylation.
Experimental Protocols
Radiometric Kinase Assay for IC50 Determination
This protocol is a standard method for determining the potency of kinase inhibitors by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into this compound.
Materials:
-
Purified, active CaMKII enzyme
-
This compound peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Calmodulin and CaCl₂ for CaMKII activation
-
Kinase inhibitor stock solutions (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid wash solution
-
Scintillation counter and vials
-
96-well plates
Workflow Diagram:
Caption: Workflow for a radiometric kinase inhibitor assay using this compound.
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, calmodulin, and CaCl₂.
-
Add Inhibitor: Add serial dilutions of the test inhibitor to the wells. Include a positive control (e.g., AIP) and a negative control (DMSO vehicle).
-
Add Enzyme: Add the purified CaMKII enzyme to each well.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of this compound and [γ-³²P]ATP. The final concentration of this compound should be at or near its Km for CaMKII (approximately 2 µM) and ATP at a concentration that is physiologically relevant and suitable for the assay sensitivity.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]
-
Drying and Counting: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™) for High-Throughput Screening
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a non-radioactive, high-throughput alternative for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified, active CaMKII enzyme
-
This compound peptide
-
ATP
-
Kinase reaction buffer (as above)
-
Calmodulin and CaCl₂
-
Kinase inhibitor stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
-
White, opaque 96- or 384-well plates
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibitor assay.
Procedure:
-
Dispense Inhibitor: Add serial dilutions of the test inhibitor to a white, opaque multi-well plate.
-
Add Kinase and Substrate: Add a mixture of the CaMKII enzyme and this compound in the appropriate kinase buffer to each well.
-
Initiate Kinase Reaction: Start the reaction by adding ATP.
-
Incubate: Incubate the plate at room temperature for approximately 60 minutes.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for about 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value as described in the radiometric assay protocol.
Conclusion
This compound is a robust and highly specific substrate for CaMKII, making it an excellent tool for in vitro kinase inhibitor profiling. The protocols provided herein offer reliable methods for determining inhibitor potency and can be adapted for high-throughput screening applications. The high selectivity of this compound ensures that the measured inhibitory effects are specific to CaMKII, providing high-quality data for drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution and storage conditions for lyophilized Autocamtide 2 peptide.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2 is a synthetic peptide that serves as a highly selective and specific substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Its specific amino acid sequence allows for high-affinity binding and phosphorylation by CaMKII, making it an invaluable tool for studying the kinase's activity and role in various cellular signaling pathways.[2] CaMKII is a multifunctional serine/threonine kinase implicated in numerous physiological processes, including learning, memory, and cellular proliferation, and its dysregulation has been linked to diseases such as cancer. This document provides detailed protocols for the reconstitution, storage, and application of lyophilized this compound peptide in experimental settings.
Product Information
| Characteristic | Description |
| Full Name | This compound |
| Synonyms | Autocamtide II |
| Sequence | Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu |
| Molecular Formula | C65H118N22O20 |
| Molecular Weight | 1527.77 g/mol |
| Appearance | White to off-white lyophilized solid |
| Purity | Typically ≥95% as determined by HPLC |
Reconstitution of Lyophilized Peptide
Proper reconstitution of lyophilized this compound is critical for maintaining its integrity and activity. It is recommended to briefly centrifuge the vial before opening to ensure all the powder is at the bottom.
Recommended Solvent: For most applications, sterile, distilled water (H₂O) is the recommended solvent. Some suppliers suggest that sonication may be necessary to achieve complete dissolution at higher concentrations.
Solubility Data: The solubility of this compound in water is high, with concentrations of up to 50 mg/mL being achievable.
Reconstitution Protocol:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to pellet all the lyophilized powder at the bottom.
-
Add the appropriate volume of sterile water to achieve the desired stock solution concentration (e.g., 1-10 mM).
-
Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, use an ultrasonic bath for brief periods to aid dissolution.
-
For applications requiring sterile conditions, the reconstituted peptide solution can be filtered through a 0.22 µm filter.
Stock Solution Preparation (Example):
| Desired Stock Concentration | Volume of H₂O to Add to 1 mg of Peptide |
| 1 mM | 0.6545 mL |
| 5 mM | 0.1309 mL |
| 10 mM | 0.0655 mL |
Storage Conditions
Proper storage is essential to prevent degradation of the peptide.
Lyophilized Peptide:
| Storage Temperature | Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Reconstituted Peptide Solution:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Storage Recommendations:
-
Lyophilized Form: Store in a desiccated environment, protected from moisture and light.
-
Reconstituted Form: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store aliquots in tightly sealed vials.
CaMKII Signaling Pathway
This compound is a substrate for CaMKII, a key enzyme in calcium signaling pathways. An increase in intracellular calcium leads to the binding of calcium to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKII, which can then phosphorylate various downstream substrates, including this compound in an experimental setting.
Experimental Protocols
In Vitro CaMKII Activity Assay (Non-Radioactive HPLC-MS Method)
This protocol is adapted from a non-radioactive method for measuring CaMKII activity by quantifying the phosphorylation of this compound using HPLC-MS.[3]
Materials:
-
Recombinant active CaMKII
-
This compound (AC-2) stock solution (e.g., 1 mM in water)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
Ca²⁺/Calmodulin solution (e.g., 2 mM CaCl₂, 1 µM Calmodulin)
-
Reaction Stop Solution (e.g., 10% Formic Acid)
-
HPLC-MS system
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 50 µL final reaction volume:
-
29 µL Kinase Assay Buffer
-
5 µL Ca²⁺/Calmodulin solution
-
5 µL this compound solution (to a final concentration of 10-50 µM)
-
5 µL of test inhibitor or vehicle control
-
1 µL of purified CaMKII enzyme (concentration to be optimized empirically)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of ATP solution (to a final concentration of 1 mM).
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
Terminate the reaction by adding 10 µL of Stop Solution (10% Formic Acid).
-
Centrifuge the samples at high speed for 5-10 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC-MS to separate and quantify both the unphosphorylated this compound (AC-2) and the phosphorylated this compound (pAC-2).
-
Calculate CaMKII activity based on the amount of pAC-2 produced.
Experimental Workflow:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peptide will not dissolve | Insufficient mixing or low temperature. | Warm the vial to room temperature before adding solvent. Vortex or sonicate briefly. |
| Low kinase activity | Degraded peptide or enzyme. Improper buffer conditions. | Use freshly reconstituted peptide. Ensure proper storage of all reagents. Verify pH and composition of the kinase buffer. |
| High background signal | Non-specific phosphorylation. Contamination. | Optimize enzyme concentration. Include a negative control without enzyme. Use high-purity reagents. |
| Inconsistent results | Pipetting errors. Inconsistent incubation times. Freeze-thaw cycles. | Use calibrated pipettes. Ensure consistent timing for all samples. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Conclusion
This compound is a robust and highly specific substrate for assaying CaMKII activity. Proper handling, reconstitution, and storage are paramount to obtaining reliable and reproducible results. The provided protocols and data serve as a comprehensive guide for researchers utilizing this peptide in their studies of CaMKII function and inhibition.
References
Application Notes and Protocols for Calculating the Specific Activity of CaMKII using Autocamtide 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, memory formation, and cardiac function. Its activity is tightly regulated by intracellular calcium levels and the binding of calmodulin. Dysregulation of CaMKII activity has been implicated in various pathological conditions, making it a significant target for drug discovery and development.
Autocamtide 2 is a highly specific and selective peptide substrate for CaMKII, derived from the autophosphorylation site (Thr286) of the CaMKII alpha subunit. Its defined sequence and high affinity for CaMKII make it an ideal tool for in vitro kinase assays to determine the specific activity of the enzyme. This document provides detailed protocols and application notes for the accurate determination of CaMKII specific activity using this compound, employing a radiometric assay with [γ-³²P]ATP.
CaMKII Signaling Pathway
The activation of CaMKII is initiated by an increase in intracellular calcium concentration. Calcium ions bind to calmodulin (CaM), inducing a conformational change in CaM that enables it to bind to the regulatory domain of CaMKII. This binding event displaces the autoinhibitory domain from the catalytic site, leading to the activation of the kinase. Subsequent autophosphorylation at Thr286 renders the enzyme partially active even after calcium levels decrease, a state referred to as autonomous activity.
Troubleshooting & Optimization
How to reduce high background in Autocamtide 2 kinase assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Autocamtide 2 kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinase assays?
This compound is a highly selective peptide substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII). Its sequence is derived from the autophosphorylation site of the CaMKII alpha subunit, making it a specific target for this kinase. This specificity is crucial for accurately measuring CaMKII activity with minimal off-target phosphorylation by other kinases that may be present in a sample.
Q2: What are the common causes of high background in this compound kinase assays?
High background can originate from several sources:
-
Non-specific binding: The detection antibody or other assay components may bind non-specifically to the assay plate or other proteins.
-
High ATP Concentration: Excess ATP can lead to non-enzymatic signal generation or be hydrolyzed by contaminating ATPases, contributing to the background.
-
Enzyme Contamination or Instability: The CaMKII enzyme preparation may be contaminated with other kinases or proteases, or the enzyme itself may be unstable.
-
Substrate Issues: The this compound peptide may be degraded or contain impurities.
-
Sub-optimal Assay Conditions: Incorrect buffer composition, pH, or incubation times can increase background signal.
Q3: How can I be sure that the signal I am detecting is specific to CaMKII activity?
To confirm the specificity of your assay, it is essential to run proper controls. A key control is to include a reaction with a specific CaMKII inhibitor, such as KN-93 or Autocamtide-2-related inhibitory peptide (AIP). A significant reduction in the signal in the presence of the inhibitor indicates that the measured activity is predominantly from CaMKII.
Troubleshooting Guides
High background signal can mask the true kinase activity and reduce the sensitivity of your assay. The following troubleshooting guides provide a systematic approach to identify and mitigate the source of high background.
Issue 1: High Background Signal in "No Enzyme" Control Wells
This indicates that a component of the reaction mixture other than the kinase is generating a signal.
| Potential Cause | Recommended Action |
| Non-specific binding of detection antibody | 1. Optimize the concentration of the detection antibody by performing a titration. 2. Increase the number and/or duration of wash steps after antibody incubation.[1] 3. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. 4. Choose an appropriate blocking buffer (see table below). |
| Contaminated Reagents | 1. Use fresh, high-purity ATP and this compound. 2. Prepare fresh buffers from high-purity stocks. |
| Autohydrolysis of ATP | Prepare ATP solutions fresh and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Recommended Blocking Buffers for Peptide Substrate Assays
| Blocking Buffer | Composition | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) BSA in a suitable buffer (e.g., TBS or PBS) | A common and effective blocking agent. Ensure the BSA is protease-free. |
| Non-fat Dry Milk | 1-5% (w/v) in a suitable buffer | Can be effective but may contain endogenous kinases or biotin, which can interfere with some detection systems. Not recommended for assays detecting phosphorylation. |
| Commercial Blocking Buffers | Various proprietary formulations | Often optimized for specific assay platforms (e.g., ELISA, Luminex) and can provide superior performance. |
Issue 2: High Background Signal that is Reduced by a Kinase Inhibitor
This suggests that the background is due to kinase activity, but it may be non-specific or occurring at an undesirably high basal level.
| Potential Cause | Recommended Action |
| Excessive ATP Concentration | Optimize the ATP concentration. A high concentration can lead to a higher background signal.[2] The optimal concentration is often at or near the Km of the kinase for ATP. |
| High Kinase Concentration | Perform a kinase titration to determine the optimal enzyme concentration that provides a robust signal without excessive background. |
| Contaminating Kinase Activity | Ensure the purity of your CaMKII preparation. If using cell lysates, consider purifying the CaMKII. |
| Sub-optimal Substrate Concentration | Titrate the this compound concentration. While a higher concentration can increase the signal, it might also contribute to the background. |
Experimental Protocols
Protocol 1: Optimizing ATP Concentration
This protocol will help you determine the optimal ATP concentration to maximize the signal-to-background ratio.
-
Prepare a series of ATP dilutions: Prepare a 2-fold serial dilution of ATP in your kinase reaction buffer, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 µM).
-
Set up the kinase reactions: For each ATP concentration, set up replicate wells with and without CaMKII. Include a "no enzyme" control for each ATP concentration.
-
Incubate and detect: Perform the kinase reaction according to your standard protocol.
-
Analyze the data: Calculate the average signal for each condition. Plot the signal versus the ATP concentration for both the reactions with and without the enzyme. The optimal ATP concentration will be the one that gives the largest difference in signal between the enzyme-containing and no-enzyme wells (high signal-to-background ratio).
Protocol 2: Optimizing this compound Concentration
This protocol will help you find the optimal substrate concentration.
-
Prepare this compound dilutions: Prepare a 2-fold serial dilution of this compound in your kinase reaction buffer. The concentration range will depend on the known Km of CaMKII for this compound but can typically range from 1 µM to 100 µM.
-
Set up the kinase reactions: For each this compound concentration, set up replicate wells with a fixed, optimized concentration of CaMKII and ATP. Include "no enzyme" controls.
-
Incubate and detect: Follow your standard kinase assay protocol.
-
Analyze the data: Plot the signal versus the this compound concentration. The optimal concentration will typically be in the linear range of the curve, providing a strong signal with an acceptable background.
Visualizations
CaMKII Signaling Pathway
Caption: CaMKII activation by calcium/calmodulin and subsequent phosphorylation of this compound.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background in kinase assays.
References
Troubleshooting low signal in CaMKII assays with Autocamtide 2.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Calcium/Calmodulin-dependent protein kinase II (CaMKII) assays utilizing Autocamtide 2 as a substrate.
Troubleshooting Guide: Low Signal in CaMKII Assays with this compound
Low or no signal is a common issue in kinase assays. This guide provides a structured approach to identifying and resolving the root cause of weak signals in your CaMKII-Autocamtide 2 experiments.
Frequently Asked Questions (FAQs)
Q1: My CaMKII assay is yielding a very low signal. What are the most common initial checks I should perform?
A1: When troubleshooting a low signal in your CaMKII assay, begin by verifying the fundamentals of your experimental setup:
-
Reagent Integrity: Confirm that all reagents, including the CaMKII enzyme, this compound, ATP, and buffers, are properly stored and have not expired. Repeated freeze-thaw cycles can diminish enzyme activity.
-
Assay Conditions: Ensure that the assay is performed at the optimal temperature and pH for CaMKII activity.
-
Equipment Functionality: Verify that the plate reader or other detection instrument is functioning correctly and is set to the appropriate wavelength and sensitivity settings for your assay format.
Q2: How can I be sure that my CaMKII enzyme is active?
A2: CaMKII activity is critically dependent on the presence of its cofactors, Calcium (Ca²⁺) and Calmodulin (CaM).[1] In the absence of Ca²⁺/CaM, CaMKII remains in an inactive state.[2]
-
Positive Control: Include a positive control with a known active CaMKII enzyme to confirm that the assay components and conditions are suitable for detecting kinase activity.
-
Cofactor Availability: Ensure that your assay buffer contains sufficient concentrations of both CaCl₂ and Calmodulin to fully activate the enzyme.
-
Autophosphorylation: CaMKII can undergo autophosphorylation, which allows it to remain partially active even after Ca²⁺/CaM levels decrease.[3] However, the initial activation is strictly dependent on Ca²⁺/CaM.
Q3: Could the concentrations of my key reagents be suboptimal?
A3: Yes, the concentrations of the enzyme, substrate (this compound), and ATP are critical for a robust signal.
-
Enzyme Concentration: The amount of CaMKII should be within the linear range of the assay. If the concentration is too low, the signal will be weak. Perform an enzyme titration to determine the optimal concentration.
-
This compound Concentration: this compound is a highly selective substrate for CaMKII with a Michaelis constant (Km) of 2 µM.[3] Ideally, the substrate concentration should be at or above the Km to ensure the enzyme is operating near its maximal velocity. Using a concentration that is too low will result in a reduced reaction rate and a weaker signal.
-
ATP Concentration: ATP is the phosphate donor for the kinase reaction. A low ATP concentration can be rate-limiting. Ensure your ATP concentration is appropriate for the amount of enzyme and substrate in the reaction.
Q4: Are there any components in my sample or buffer that could be interfering with the assay?
A4: Certain substances can inhibit kinase activity or interfere with the detection method.
-
Inhibitors: Samples may contain endogenous kinase inhibitors. If you are using cell or tissue lysates, consider a purification step to remove potential inhibitors.
-
Chelating Agents: Reagents like EDTA will chelate Ca²⁺, preventing the activation of CaMKII. Ensure your buffers are free from such agents unless they are intentionally used to stop the reaction.
-
Detergents and Solvents: High concentrations of detergents or solvents like DMSO can denature the enzyme and reduce its activity.
Q5: My assay involves multiple incubation steps. Could the timing be a factor in the low signal?
A5: Absolutely. Incubation times that are too short will not allow for sufficient product formation, leading to a weak signal. Conversely, excessively long incubation times can lead to substrate depletion or enzyme instability. It is crucial to optimize the incubation time for the kinase reaction to ensure it falls within the linear range of product formation.
Quantitative Data Summary
For optimal assay performance, refer to the following concentration ranges for key reagents.
| Reagent | Recommended Concentration | Notes |
| CaMKII Enzyme | Titrate to determine optimal concentration | The ideal concentration will depend on the specific activity of the enzyme lot and the assay format. |
| This compound | 2-10 µM | The Km of this compound for CaMKII is 2 µM.[3] Using a concentration in this range is recommended. |
| ATP | 10-100 µM | The optimal concentration may vary depending on the assay format and other reaction components. |
| CaCl₂ | 0.5-2 mM | Necessary for the binding of Calmodulin to CaMKII. |
| Calmodulin | 1-5 µM | Required for the activation of CaMKII. |
| MgCl₂ | 5-10 mM | Essential cofactor for the kinase reaction. |
Experimental Protocols
Standard In Vitro CaMKII Kinase Assay Protocol
This protocol outlines a basic endpoint assay for measuring CaMKII activity using this compound as a substrate. The specific detection method (e.g., radiometric, fluorescence, luminescence) will determine the final steps of the protocol.
-
Prepare the Kinase Reaction Buffer: A typical buffer includes:
-
50 mM HEPES (pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
2 mM CaCl₂
-
2 µM Calmodulin
-
-
Prepare Reagent Solutions:
-
CaMKII Enzyme: Dilute the enzyme stock to the desired concentration in the kinase reaction buffer.
-
This compound: Prepare a stock solution and dilute to the final desired concentration (e.g., 10 µM) in the kinase reaction buffer.
-
ATP: Prepare a stock solution and dilute to the final desired concentration (e.g., 100 µM) in the kinase reaction buffer.
-
-
Set up the Kinase Reaction:
-
In a microplate well, add the diluted CaMKII enzyme.
-
Add the diluted this compound substrate.
-
To initiate the reaction, add the diluted ATP solution. The final reaction volume will depend on the assay format.
-
-
Incubate: Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as a buffer containing EDTA to chelate Mg²⁺ and Ca²⁺.
-
Detect Phosphorylated Substrate: Proceed with the detection method specific to your assay format (e.g., filter binding for radiolabeled ATP, antibody-based detection for ELISA, or reading fluorescence/luminescence).
Visualizations
CaMKII Signaling Pathway
Caption: CaMKII activation by Calcium/Calmodulin and subsequent autophosphorylation leading to downstream signaling.
Experimental Workflow for a CaMKII Assay
Caption: A generalized workflow for performing an in vitro CaMKII kinase assay.
References
Technical Support Center: Autocamtide 2 in High-Throughput Screening (HTS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when using Autocamtide 2 in High-Throughput Screening (HTS) applications. The content is tailored for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HTS?
A1: this compound is a highly selective peptide substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII).[1] Its specificity makes it an excellent tool for in vitro kinase assays to screen for CaMKII inhibitors. In HTS, fluorescently or otherwise labeled this compound is used to measure the enzymatic activity of CaMKII in the presence of large numbers of test compounds.
Q2: What are the common HTS formats for this compound-based assays?
A2: this compound can be adapted to various HTS formats, including:
-
Fluorescence Polarization (FP): A fluorescently labeled this compound peptide is phosphorylated by CaMKII. An antibody that specifically binds to the phosphorylated peptide is then added. Binding of the large antibody to the small peptide causes a significant decrease in the tumbling rate of the fluorophore, leading to a high polarization signal. Inhibitors of CaMKII will prevent phosphorylation, resulting in a low polarization signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This format typically involves a biotinylated this compound substrate and a phospho-specific antibody labeled with a FRET acceptor. The kinase reaction is initiated, and upon phosphorylation, a terbium- or europium-labeled streptavidin (FRET donor) and the acceptor-labeled antibody are brought into close proximity, generating a FRET signal.
-
Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure the amount of ADP produced during the kinase reaction.[2][3] The amount of ADP is proportional to the kinase activity. As CaMKII phosphorylates this compound, ATP is converted to ADP. The remaining ATP is then depleted, and the ADP is converted back to ATP, which is used to generate a luminescent signal. Lower luminescence indicates higher kinase activity.
Q3: How should this compound be stored and handled?
A3: Proper storage and handling are critical for reproducibility. This compound is typically supplied as a lyophilized powder.
-
Long-term storage: Store the powder at -80°C for up to 2 years, or at -20°C for up to 1 year.[2]
-
Stock solutions: Prepare stock solutions in high-quality water or a suitable buffer. For aqueous stock solutions, it is recommended to filter and sterilize them.[2] Once in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
Q4: What is the stability of the CaMKII enzyme under HTS conditions?
A4: The kinase domain of CaMKII has relatively low thermal stability.[4] It is important to keep the enzyme on ice and use it promptly after dilution in assay buffer. The stability can be slightly increased by the presence of ATP and MgCl₂. For HTS, it is recommended to assess the stability of the diluted enzyme over the time course of the experiment to ensure consistent activity.
II. Troubleshooting Guide
Problem 1: Low Signal or Small Assay Window
| Possible Cause | Recommended Solution |
| Inactive CaMKII Enzyme | - Verify the activity of the enzyme stock using a known potent inhibitor (e.g., Staurosporine, KN-93) and a positive control. - Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. - Titrate the enzyme concentration to find the optimal amount that gives a robust signal. |
| Suboptimal Reagent Concentrations | - Titrate this compound and ATP concentrations. The optimal ATP concentration is often at or near the Km for ATP to achieve the best sensitivity for ATP-competitive inhibitors. - For antibody-based detection (FP, TR-FRET), titrate the antibody concentration to ensure it is not limiting. |
| Incorrect Buffer Conditions | - Ensure the assay buffer has the correct pH (typically around 7.5) and contains necessary cofactors like MgCl₂ and Ca²⁺/Calmodulin. - Optimize the concentration of Ca²⁺/Calmodulin for maximal kinase activation. |
| Short Incubation Time | - Perform a time-course experiment to determine the optimal incubation time for the kinase reaction to reach a sufficient level of product formation for detection. |
| Instrument Settings | - For fluorescence-based assays, ensure the correct excitation and emission filters are used.[3] - Optimize the gain or sensitivity settings on the plate reader. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | - Ensure all pipettes are properly calibrated. - Use automated liquid handlers for better precision in HTS. - Be mindful of the order of reagent addition and ensure consistency across all plates. |
| Poor Mixing | - Gently mix the plate after each reagent addition. Avoid vigorous shaking that could cause bubbles or protein denaturation. |
| Edge Effects | - To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate. Alternatively, fill the outer wells with buffer or water. - Ensure uniform incubation temperature across the entire plate. |
| Reagent Instability | - Prepare fresh reagents for each experiment, especially the diluted enzyme and ATP solutions. - Assess the stability of diluted reagents over the duration of the screen. |
| Compound Precipitation | - Visually inspect plates for any compound precipitation. - Reduce the final DMSO concentration if possible, typically to ≤1%.[5] |
Problem 3: High Rate of False Positives or False Negatives
| Possible Cause | Recommended Solution |
| Compound Interference | - Autofluorescence: Screen the compound library for autofluorescent compounds at the assay's excitation and emission wavelengths.[6] - Fluorescence Quenching: Identify compounds that quench the fluorescence of the detection reagents. - Light Scattering: Small molecule aggregates can scatter light and interfere with optical detection methods.[7] |
| Non-specific Inhibition | - Compound Aggregation: Many compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes. Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to minimize aggregation. - Reactivity: Some compounds may react with the enzyme or other assay components. |
| ATP-Competitive Inhibitors of Luciferase (in Luminescence Assays) | - For luminescence-based assays that rely on luciferase, perform a counter-screen against luciferase to identify compounds that directly inhibit it.[6] |
| Off-Target Inhibition | - Test hits against other kinases to assess selectivity. |
III. Data Presentation
Table 1: Recommended Reagent Concentration Ranges for this compound HTS Assays
| Parameter | Fluorescence Polarization (FP) | TR-FRET | Luminescence (ADP-Glo™) |
| CaMKII | 1 - 10 nM | 0.5 - 5 nM | 0.1 - 2 ng/µL[2] |
| This compound | 10 - 100 nM | 50 - 500 nM | 10 - 50 µM |
| ATP | 10 - 100 µM (near Km)[4] | 10 - 100 µM (near Km) | 10 - 50 µM[2] |
| Ca²⁺/Calmodulin | 1 - 5 µM | 1 - 5 µM | 1 - 5 µM |
| Phospho-specific Antibody | Titrate for optimal window | Titrate for optimal window | N/A |
| Known Inhibitor (Control) | Staurosporine, KN-93 | Staurosporine, KN-93 | Staurosporine, KN-93 |
Table 2: Typical IC₅₀ Values of Control Inhibitors for CaMKII
| Inhibitor | Reported IC₅₀ | Notes |
| Staurosporine | Low nM range[8] | Broad-spectrum kinase inhibitor. |
| KN-93 | 0.37 - 4 µM[9][10] | More selective for CaMKII than Staurosporine, but has off-target effects.[10] |
| Autocamtide-2-related Inhibitory Peptide (AIP) | ~40 nM | A highly specific peptide inhibitor of CaMKII. |
IV. Experimental Protocols
Detailed Methodology: Fluorescence Polarization (FP) HTS Assay for CaMKII Inhibitors
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, and 2 mM CaCl₂.
-
CaMKII Enzyme Stock: Prepare a concentrated stock of CaMKII in a suitable buffer and store at -80°C. On the day of the assay, thaw on ice and dilute to the final working concentration in Assay Buffer.
-
This compound-FITC Stock: Prepare a concentrated stock of fluorescein-labeled this compound in water or DMSO and store at -20°C. Dilute to the final working concentration in Assay Buffer.
-
ATP Stock: Prepare a concentrated stock of ATP in water, adjust the pH to 7.0, and store at -20°C. Dilute to the final working concentration in Assay Buffer.
-
Calmodulin Stock: Prepare a concentrated stock of Calmodulin in a suitable buffer and store at -20°C. Dilute to the final working concentration in Assay Buffer.
-
Phospho-Autocamtide 2 Antibody Stock: Prepare a concentrated stock of the antibody and store as recommended by the manufacturer. Dilute to the final working concentration in a suitable buffer (e.g., with 0.1% BSA).
-
Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 50 nL of test compound in DMSO to the appropriate wells. For control wells, add 50 nL of DMSO.
-
Add 5 µL of a 2X CaMKII and Calmodulin solution in Assay Buffer to all wells.
-
Add 5 µL of a 2X this compound-FITC and ATP solution in Assay Buffer to all wells to initiate the kinase reaction.
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Incubate the plate at room temperature for 60 minutes.
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Add 10 µL of the diluted phospho-Autocamtide 2 antibody to stop the reaction and allow for binding.
-
Incubate for at least 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibition) and low (no enzyme) controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
V. Mandatory Visualizations
Caption: CaMKII signaling pathway and points of inhibition.
Caption: General HTS workflow for CaMKII inhibitor screening.
Caption: Troubleshooting flowchart for low signal in this compound HTS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. promega.jp [promega.jp]
- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. FRET-based sensor for CaMKII activity (FRESCA): A useful tool for assessing CaMKII activity in response to Ca2+ oscillations in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]
- 10. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
Stabilizing Autocamtide 2 and its phosphorylated form for consistent results.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stable handling and consistent use of Autocamtide 2 and its phosphorylated form in experimental settings.
Troubleshooting Guides
Inconsistent results in kinase assays utilizing this compound can often be traced to peptide instability. Both this compound and its phosphorylated form can degrade in aqueous solutions. Proper storage and handling are critical for obtaining reproducible data.
Peptide Stability and Storage
Issue: Variability in experimental results, loss of signal over time, or high background in kinase assays.
Cause: Degradation of this compound or its phosphorylated form in solution.
Solution: Follow the storage and handling recommendations outlined below. Acidification of the peptide solution has been shown to be effective in preventing rapid degradation.[1]
Quantitative Stability Data Summary
| Parameter | Condition | Recommendation | Stability |
| Storage (Lyophilized) | -20°C | Long-term storage | 1 year |
| -80°C | Extended long-term storage | 2 years | |
| Storage (in Solution) | -20°C | Aliquot to avoid freeze-thaw cycles | 1 month |
| -80°C | Aliquot to avoid freeze-thaw cycles | 6 months | |
| Solvent | Water | Use for stock solutions. For working solutions, acidification is recommended. | Subject to degradation without stabilizer. |
| Acidified Buffer (e.g., with formic acid) | Recommended for working solutions and in assay mixtures to prevent degradation. | Significantly improved stability.[1] | |
| Freeze-Thaw Cycles | Multiple cycles | Minimize by preparing single-use aliquots. | Repeated cycles can lead to peptide degradation and aggregation. |
Data compiled from multiple vendor datasheets and scientific literature.
Experimental Workflow for CaMKII Kinase Assay
To ensure consistent results, a standardized experimental protocol is recommended. Below is a detailed methodology for a typical non-radioactive CaMKII kinase assay using this compound.
Caption: A typical workflow for a CaMKII kinase assay using this compound.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.5 mM CaCl₂.
-
Calmodulin Solution: Prepare a 1 µM solution of calmodulin in kinase buffer.
-
CaMKII Stock: Reconstitute purified CaMKII in kinase buffer to a concentration of 1 mg/mL and store in aliquots at -80°C.
-
This compound Stock: Reconstitute this compound in water to a concentration of 1 mM and store in aliquots at -20°C.
-
ATP Solution: Prepare a 10 mM stock solution of ATP in water and store in aliquots at -20°C.
-
-
Assay Procedure:
-
In a microcentrifuge tube or a well of a 96-well plate, combine the following in order:
-
Kinase Buffer
-
1 µM Calmodulin
-
CaMKII (final concentration, e.g., 10-50 ng/µL)
-
This compound (final concentration, e.g., 10-50 µM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes to allow for enzyme and substrate binding.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100-200 µM.
-
Incubate the reaction at 30°C for a set time (e.g., 10, 20, or 30 minutes).
-
Stop the reaction by adding an equal volume of 2% formic acid. This will acidify the solution and stabilize the phosphorylated peptide.[1]
-
-
Detection of Phosphorylation:
-
Analyze the reaction mixture by HPLC-MS to separate and quantify the amounts of this compound and phospho-Autocamtide 2.[1]
-
Alternatively, for a higher-throughput but less quantitative approach, ELISA-based methods using a phospho-specific antibody can be employed, though this requires an antibody specific to phosphorylated this compound.
-
Frequently Asked Questions (FAQs)
Q1: My this compound kinase assay results are inconsistent between experiments. What could be the cause?
A1: Inconsistency is often due to the degradation of this compound or its phosphorylated product. Ensure you are preparing fresh working solutions for each experiment from frozen stocks. Aliquoting your stock solutions is crucial to avoid multiple freeze-thaw cycles, which can degrade the peptide. Also, consider acidifying your working solutions and reaction mixtures with formic acid to improve stability.[1]
Q2: I am observing high background signal in my kinase assay. What are the potential reasons?
A2: High background can stem from several sources:
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Non-specific binding: If you are using a plate-based assay, ensure proper blocking of the wells.
-
Contaminated reagents: Use high-purity water and reagents. Filter-sterilize your aqueous stock solutions.
-
Enzyme concentration: Using too high a concentration of CaMKII can lead to high basal activity. Titrate your enzyme to find the optimal concentration.
-
ATP quality: Old or degraded ATP can contribute to background signal. Use fresh ATP solutions.
Q3: How can I be sure my this compound is being phosphorylated?
A3: The most direct way to confirm phosphorylation is by using mass spectrometry (MS). An HPLC-MS method can separate the phosphorylated from the non-phosphorylated peptide and confirm the mass shift due to the addition of a phosphate group.[1]
Q4: What is the role of Calmodulin and Calcium in the CaMKII assay?
A4: CaMKII is a calcium/calmodulin-dependent protein kinase. Calmodulin is a calcium-binding protein that, when bound to calcium, undergoes a conformational change that allows it to bind to and activate CaMKII. Therefore, both calcium and calmodulin are essential co-factors for the kinase activity of CaMKII towards this compound.
Q5: Can I use cell lysates as a source of CaMKII for my assay?
A5: Yes, but it introduces complexity. Cell lysates contain endogenous proteases and phosphatases that can degrade this compound and dephosphorylate the product, respectively. It is essential to include a cocktail of protease and phosphatase inhibitors in your lysis buffer and assay mixture. Additionally, other kinases in the lysate could potentially phosphorylate this compound, although it is a highly selective substrate for CaMKII.
Signaling Pathway and Logical Relationships
The following diagram illustrates the activation of CaMKII and the subsequent phosphorylation of this compound, along with potential points of experimental failure.
Caption: CaMKII activation, this compound phosphorylation, and degradation pathways.
References
Dealing with ATP depletion in long-duration CaMKII assays with Autocamtide 2.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with long-duration CaMKII assays using Autocamtide 2, with a specific focus on managing ATP depletion.
Frequently Asked Questions (FAQs)
Q1: My CaMKII activity plateaus or decreases unexpectedly in a long-duration assay. What could be the cause?
A1: A common culprit for this observation is the depletion of ATP in the reaction mixture. As CaMKII phosphorylates this compound, it consumes ATP. In long-duration experiments, this consumption can lead to a significant drop in ATP concentration, becoming a rate-limiting factor for the enzyme and causing the reaction to slow down or stop. High concentrations of the product ADP can also inhibit kinase activity.
Q2: How can I confirm if ATP depletion is occurring in my assay?
A2: You can monitor ATP levels directly in your assay. There are several commercially available kits for this purpose, which are often luciferase-based. These assays work on the principle that light production by firefly luciferase is dependent on ATP.[1][2][3] A decrease in luminescence over time would indicate ATP consumption.[1][2] Alternatively, you can use methods that measure the ADP/ATP ratio, providing a dynamic view of the reaction's progress.[4][5]
Q3: What are the consequences of ATP depletion on CaMKII activity and assay results?
A3: ATP depletion directly reduces the rate of substrate phosphorylation, leading to an underestimation of CaMKII activity. Furthermore, under ischemic conditions with low ATP and high ADP, CaMKII can self-aggregate, which may alter its enzymatic activity and introduce artifacts into your results.[6] Ischemic conditions have also been shown to alter the ATP binding affinity of CaMKII, which would further inhibit the enzyme.[7]
Q4: How can I prevent ATP depletion in my long-duration CaMKII assays?
A4: To counteract ATP depletion, you can incorporate an ATP regeneration system into your assay buffer.[8] These systems continuously replenish ATP from ADP, ensuring a stable ATP concentration throughout the experiment. Common ATP regeneration systems utilize enzymes like creatine kinase, pyruvate kinase, or polyphosphate kinase along with a phosphate donor.[8][9][10][11]
Q5: What is this compound and why is it used in CaMKII assays?
A5: this compound is a highly selective peptide substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII).[12][13] Its sequence is derived from the autophosphorylation site within the autoinhibitory domain of CaMKII, making it a specific target for the kinase.[13] This specificity is crucial for accurately measuring CaMKII activity with minimal off-target effects.[12]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to ATP depletion in your CaMKII assays.
Decision Tree for Troubleshooting ATP Depletion
Caption: Troubleshooting workflow for ATP depletion.
Experimental Protocols
Protocol 1: Monitoring ATP Levels using a Luciferase-Based Assay
This protocol provides a general framework. Please refer to the specific manufacturer's instructions for your chosen ATP assay kit.
Materials:
-
Completed or ongoing CaMKII assay plate
-
Luciferase-based ATP detection kit (e.g., Kinase-Glo®)
-
Luminometer
Procedure:
-
At various time points during your long-duration CaMKII assay, take small aliquots of the reaction mixture.
-
Add the ATP detection reagent from the kit to the aliquots according to the manufacturer's protocol. This reagent typically contains luciferase and its substrate, D-luciferin.
-
Incubate for the recommended time to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
A decrease in the luminescent signal over time is indicative of ATP depletion.
Protocol 2: Implementation of an ATP Regeneration System (Creatine Kinase/Phosphocreatine)
Materials:
-
CaMKII enzyme
-
This compound substrate
-
Assay buffer
-
ATP
-
Creatine Kinase
-
Phosphocreatine
Procedure:
-
Prepare your standard CaMKII assay reaction mixture containing buffer, CaMKII, this compound, and the initial concentration of ATP.
-
To this mixture, add creatine kinase to a final concentration of 10-20 units/mL.
-
Add phosphocreatine to a final concentration of 5-10 mM.
-
Initiate the reaction and monitor CaMKII activity as you normally would. The creatine kinase will utilize phosphocreatine to regenerate ATP from the ADP produced by CaMKII, maintaining a steady level of ATP.
Data Presentation
Table 1: Comparison of Common ATP Regeneration Systems
| Enzyme | Phosphate Donor | Advantages | Disadvantages |
| Creatine Kinase | Phosphocreatine | High efficiency, commercially available. | Substrate can be costly. |
| Pyruvate Kinase | Phosphoenolpyruvate (PEP) | High phosphoryl transfer potential.[11] | PEP can be unstable. |
| Polyphosphate Kinase (PPK) | Polyphosphate (PolyP) | Inexpensive phosphate donor.[9][10] | Enzyme may not be as readily available. |
Table 2: Methods for Monitoring Kinase Activity and ATP Levels
| Assay Method | Principle | Measures | Throughput |
| Radiometric Assay | Incorporation of ³²P from [γ-³²P]ATP into the substrate.[14][15] | Substrate Phosphorylation | Low to Medium |
| Luciferase-Based Assays (e.g., Kinase-Glo®) | ATP-dependent light production by luciferase.[1] | ATP Depletion | High |
| Fluorescence Polarization (FP) | Change in polarization of a fluorescently labeled substrate upon phosphorylation.[14] | Substrate Phosphorylation | High |
| HPLC-MS | Separation and quantification of phosphorylated and unphosphorylated substrate.[16] | Substrate Phosphorylation | Low |
| Luminescence-Based ADP/ATP Ratio | Europium complex with distinct luminescence for ADP vs. ATP.[4][5] | ADP/ATP Ratio | Medium to High |
Signaling Pathway and Experimental Workflow
CaMKII Activation Pathway
Caption: Simplified CaMKII activation pathway.
Experimental Workflow for a Long-Duration CaMKII Assay with ATP Regeneration
Caption: Long-duration CaMKII assay workflow.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A continuous luminescence assay for monitoring kinase activity: signalling the ADP/ATP ratio using a discrete europium complex - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05887J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Differential regulation by ATP versus ADP further links CaMKII aggregation to ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ischemic brain injury selectively alters ATP binding of calcium and calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bionukleo.com [bionukleo.com]
- 9. A novel ATP regeneration system using polyphosphate-AMP phosphotransferase and polyphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. genscript.com [genscript.com]
- 14. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 15. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Autocamtide 2 vs. Syntide-2: A Comparative Guide for CaMKII Substrate Selection
For researchers, scientists, and drug development professionals, the choice of a suitable substrate is critical for the accurate assessment of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) activity. This guide provides an objective comparison of two commonly used synthetic peptide substrates, Autocamtide 2 and Syntide-2, supported by experimental data to facilitate informed decision-making in kinase assays and related research.
This comparison guide delves into the biochemical properties, kinetic parameters, and practical applications of this compound and Syntide-2 as substrates for CaMKII. By presenting a side-by-side analysis, this document aims to equip researchers with the necessary information to select the optimal substrate for their specific experimental needs.
Performance Comparison: this compound vs. Syntide-2
This compound is a highly selective peptide substrate for CaMKII, with its sequence derived from the autophosphorylation site (Thr-286) of the CaMKII α-subunit. In contrast, Syntide-2's sequence is homologous to phosphorylation site 2 on glycogen synthase. This difference in origin contributes to their distinct kinetic properties and specificity.
| Feature | This compound | Syntide-2 |
| Sequence | KKALRRQETVDAL | PLARTLSVAGLPGKK |
| Km for CaMKII | 2 µM | 7-12 µM |
| Vmax for CaMKII | Data not explicitly available, but high selectivity and low Km suggest efficient phosphorylation. | 9.8 µmol/min/mg (for the non-autophosphorylated kinase) |
| Specificity | Highly selective for CaMKII. Not a substrate for Protein Kinase A (PKA) and a poor substrate for Protein Kinase C (PKC) (Km > 50 µM).[1] | Also recognized as a substrate by PKC, CaMKV, and Raf-1. |
| Autonomous Activity | CaMKII exhibits higher autonomous activity with this compound. | CaMKII shows lower autonomous activity with Syntide-2. |
Key Insights from the Data:
-
Affinity: this compound demonstrates a significantly higher affinity for CaMKII, as indicated by its lower Michaelis constant (Km) of 2 µM compared to Syntide-2's Km of 7-12 µM. This suggests that this compound is more efficiently recognized and bound by the enzyme at lower concentrations.
-
Specificity: this compound is a highly selective substrate for CaMKII, making it an ideal choice for assays where discrimination from other kinases like PKA and PKC is crucial.[1] Syntide-2, on the other hand, can be phosphorylated by other kinases, which could be a confounding factor in complex biological samples.
-
Autonomous Activity Measurement: The autonomous (Ca2+/calmodulin-independent) activity of CaMKII is a key feature of its regulation. Research has shown that CaMKII exhibits a higher level of autonomous activity when this compound is used as a substrate compared to Syntide-2. This makes this compound particularly suitable for studies investigating the mechanisms of CaMKII's sustained activation.
Signaling Pathways and Experimental Workflows
The selection of a substrate can be critical when studying the intricate CaMKII signaling pathway. CaMKII is a key player in numerous cellular processes, most notably in synaptic plasticity, such as Long-Term Potentiation (LTP).
References
Comparing the specificity of Autocamtide 2 and other CaMKII peptide substrates.
For researchers, scientists, and drug development professionals, selecting the appropriate peptide substrate is critical for accurately measuring the activity of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This guide provides a detailed comparison of Autocamtide 2 and another widely used CaMKII substrate, Syntide 2, focusing on their specificity and kinetic parameters. This analysis is supported by experimental data and detailed protocols to assist in experimental design and interpretation.
Introduction to CaMKII and its Substrates
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including synaptic plasticity, memory formation, and gene expression. The activity of CaMKII is tightly regulated by calcium and calmodulin. Synthetic peptides that mimic the phosphorylation sites of natural CaMKII substrates are invaluable tools for studying its enzymatic activity. An ideal peptide substrate should exhibit high affinity and specificity for CaMKII, with minimal phosphorylation by other kinases.
This compound is a synthetic peptide designed as a highly selective substrate for CaMKII.[1] Its sequence is derived from the autophosphorylation site of CaMKIIα. An inhibitory peptide derived from this compound, known as Autocamtide-2-related Inhibitory Peptide (AIP), has been shown to be a potent and highly specific inhibitor of CaMKII, with no significant effect on Protein Kinase A (PKA) or Protein Kinase C (PKC), suggesting the parent substrate sequence has a high degree of specificity for CaMKII.[2]
Syntide 2 is another commonly used synthetic peptide substrate for CaMKII.[3] Its sequence is derived from the phosphorylation site 2 of glycogen synthase. While widely used, some studies indicate that Syntide 2 can also be phosphorylated by other kinases, including PKC.
This guide will compare the specificity of this compound and Syntide 2 as substrates for CaMKII, providing available kinetic data and detailed experimental methodologies.
Quantitative Data Comparison
The following table summarizes the available kinetic parameters for this compound and Syntide 2 with CaMKII. The Michaelis constant (Km) is an inverse measure of the substrate's affinity for the enzyme, while the maximum velocity (Vmax) represents the maximum rate of the reaction. A lower Km value indicates a higher affinity.
| Substrate | Kinase | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |
| This compound | CaMKII | Data not available | Data not available | Data not available | |
| Syntide 2 | CaMKII | 12 | Data not available | Data not available | |
| This compound | PKA | Not a significant substrate | Not a significant substrate | Not a significant substrate | [2] |
| Syntide 2 | PKA | Data not available | Data not available | Data not available | |
| This compound | PKC | Not a significant substrate | Not a significant substrate | Not a significant substrate | [2] |
| Syntide 2 | PKC | Known to be a substrate | Data not available | Data not available |
Experimental Protocols
The following is a generalized protocol for a radioactive kinase assay to determine the kinetic parameters of CaMKII with a peptide substrate. This protocol can be adapted for use with this compound or Syntide 2.
In Vitro CaMKII Kinase Assay (Radioactive)
Objective: To measure the rate of phosphorylation of a peptide substrate by CaMKII.
Materials:
-
Purified, active CaMKII
-
Peptide substrate (this compound or Syntide 2)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution (including [γ-³²P]ATP)
-
CaCl₂
-
Calmodulin
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase buffer, CaCl₂, and calmodulin.
-
Add CaMKII: Add the purified CaMKII to the reaction mix and pre-incubate for a specified time at the desired temperature (e.g., 30°C) to allow for activation.
-
Initiate the Reaction: Start the kinase reaction by adding the ATP solution (containing a known concentration of [γ-³²P]ATP) and the peptide substrate at various concentrations.
-
Incubate: Allow the reaction to proceed for a defined period, ensuring that the reaction is in the linear range (typically 5-20 minutes).
-
Stop the Reaction: Terminate the reaction by adding the stopping solution.
-
Spot onto P81 Paper: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 Paper: Wash the P81 paper squares multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify Phosphorylation: Place the washed and dried P81 paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Convert the counts per minute (CPM) to moles of phosphate incorporated using the specific activity of the [γ-³²P]ATP.
-
Plot the initial reaction velocity (moles of phosphate incorporated per unit time) against the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizations
CaMKII Signaling Pathway
Caption: Simplified CaMKII signaling pathway.
Experimental Workflow for Kinase Specificity Assay
Caption: Workflow for comparing kinase substrate specificity.
Conclusion
The selection of a peptide substrate for CaMKII activity assays requires careful consideration of its specificity. While both this compound and Syntide 2 are effective substrates for CaMKII, the available evidence suggests that this compound offers higher specificity. The inhibitory analog of this compound, AIP, shows no cross-reactivity with PKA or PKC, implying that this compound is less likely to be a substrate for these kinases.[2] In contrast, Syntide 2 has been reported to be phosphorylated by PKC.
For researchers aiming to measure CaMKII activity with high precision, particularly in complex biological samples where other kinases may be active, this compound is likely the more suitable choice. However, in purified systems or where cross-reactivity is not a major concern, Syntide 2 remains a viable option. The detailed experimental protocol provided in this guide can be utilized to empirically determine the kinetic parameters of these substrates in your specific experimental context, allowing for an informed decision on the most appropriate tool for your research needs. Further studies are warranted to provide a more comprehensive quantitative comparison of the kinetic parameters of these and other CaMKII substrates.
References
Autocamtide 2: A Comparative Guide to Kinase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Autocamtide 2's performance as a kinase substrate, focusing on its cross-reactivity with other kinases. The information presented is supported by available experimental data to aid in the design and interpretation of kinase assays.
Introduction to this compound
This compound is a synthetic peptide widely recognized as a highly selective substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its amino acid sequence is derived from the autophosphorylation site (Thr286) of the CaMKII alpha subunit. Due to its high specificity, this compound is a valuable tool for the specific measurement of CaMKII activity in various experimental settings.
Cross-reactivity Profile of this compound
Experimental data indicates that this compound is a poor substrate for other common serine/threonine kinases, highlighting its high selectivity for CaMKII. The following table summarizes the available quantitative and qualitative data on the cross-reactivity of this compound with other kinases.
| Kinase | Parameter | Value | Selectivity vs. CaMKII | Reference |
| CaMKII | Km | 2 µM | - | [3] |
| Protein Kinase C (PKC) | Km | > 50 µM | > 25-fold lower affinity | [3] |
| Protein Kinase A (PKA) | Activity | No activity | Not a substrate | [3] |
| CaMKIV | Activity | No effect observed* | Highly selective | [4] |
CaMKII Signaling Pathway
CaMKII is a crucial mediator in numerous cellular signaling cascades, particularly in neuronal functions like learning and memory. Its activation is triggered by an increase in intracellular calcium ions.
Experimental Protocols
The specificity of this compound is typically assessed using in vitro kinase assays. A common method is the radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the substrate.
Workflow for a Radiometric Kinase Assay
Detailed Method for Cross-Reactivity Assessment:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), the specific kinase to be tested (e.g., PKA, PKC), and this compound at a concentration around its Km for CaMKII (e.g., 10 µM).
-
In a separate tube, prepare the ATP mixture containing [γ-³²P]ATP and unlabeled ATP to achieve the desired specific activity and final concentration (e.g., 100 µM).
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the kinase-substrate mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the ATP mixture.
-
Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Wash the paper multiple times in a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a phosphorimager or liquid scintillation counter.
-
-
Data Analysis:
-
Compare the phosphorylation of this compound by the test kinase to that of CaMKII under identical conditions.
-
If significant activity is observed, further kinetic analysis (e.g., determining the Km) can be performed by varying the substrate concentration.
-
Conclusion
The available data strongly supports the high selectivity of this compound as a substrate for CaMKII, with minimal to no cross-reactivity observed for PKA, PKC, and CaMKIV. This makes this compound an excellent tool for specific and reliable measurement of CaMKII activity. Researchers should, however, be mindful that its selectivity against a wider range of kinases has not been extensively reported in publicly available literature. For assays involving complex biological samples containing numerous kinases, the high specificity of this compound is a significant advantage in minimizing off-target phosphorylation events.
References
Validating CaMKII Inhibitor Potency: A Comparative Guide Using Autocamtide 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) inhibitors, with a focus on validating their potency using the specific peptide substrate, Autocamtide 2. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor and designing robust experimental protocols for accurate and reproducible results.
Introduction to CaMKII and this compound
CaMKII is a crucial serine/threonine protein kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, memory formation, and cardiac function.[1][2] Given its involvement in various physiological and pathological conditions, CaMKII has emerged as a significant target for drug discovery.
This compound is a highly selective and specific peptide substrate for CaMKII, making it an ideal tool for in vitro kinase assays to determine inhibitor potency.[3] Its use minimizes off-target effects and ensures that the measured inhibition is specific to CaMKII activity.
Comparison of CaMKII Inhibitor Potency
The potency of various CaMKII inhibitors can be compared by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for several common CaMKII inhibitors, with a specific focus on data obtained using this compound as the substrate where available.
| Inhibitor | Type | IC50 (with this compound) | IC50 (other/unspecified) | Key Characteristics |
| KN-93 | Small Molecule | 399 ± 66 nM[4] | ~1-4 µM[5] | A cell-permeable inhibitor that acts by competing with Ca²⁺/Calmodulin.[6][7] It is important to note that recent studies suggest KN-93 may also directly bind to Calmodulin.[8][9][10] |
| AIP (Autocamtide-2-related Inhibitory Peptide) | Peptide | Not directly specified, but competitive with Autocamtide-2[11] | 40 nM[12][13] | A highly potent and specific peptide inhibitor derived from the autophosphorylation site of CaMKII.[11][14] It is not cell-permeable in its unmodified form. |
| STO-609 | Small Molecule | Not specified | ~10 µg/ml (~22 µM)[15][16] | Primarily a selective inhibitor of the upstream kinase CaMKK, with significantly lower potency for CaMKII.[15][16][17] |
| CN19o | Peptide | Not specified | < 0.4 nM[5] | A highly potent and selective peptide inhibitor derived from the endogenous CaMKII inhibitor protein CaM-KIIN.[5] |
| CaMKIINtide | Peptide | Not specified | ~50 nM[5] | A peptide inhibitor derived from the endogenous CaMKII inhibitor protein CaM-KIIN.[5] |
Experimental Protocol: Non-Radioactive CaMKII Inhibition Assay Using this compound and HPLC-MS
This protocol provides a detailed method for determining the IC50 of CaMKII inhibitors in a non-radioactive format.[4]
Materials:
-
Recombinant CaMKII enzyme
-
This compound (AC-2) peptide substrate
-
CaMKII reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
ATP solution
-
Calmodulin solution
-
CaCl₂ solution
-
CaMKII inhibitor of interest
-
Quenching solution (e.g., 10% formic acid)
-
HPLC-MS system
Procedure:
-
Prepare CaMKII Activation Mix: In a microcentrifuge tube, combine the CaMKII reaction buffer, CaCl₂, and Calmodulin.
-
Prepare Reaction Mix: In separate tubes for each inhibitor concentration and control, add the CaMKII activation mix, this compound, and the desired concentration of the inhibitor (or vehicle for control).
-
Initiate Kinase Reaction: Add the recombinant CaMKII enzyme to the reaction mix to pre-incubate.
-
Start the Phosphorylation: Add ATP to each tube to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reaction by adding the quenching solution.
-
Analyze by HPLC-MS: Analyze the samples using a validated HPLC-MS method to separate and quantify the unphosphorylated this compound (AC-2) and the phosphorylated product (PAC-2).[4]
-
Calculate IC50: Determine the percentage of inhibition for each inhibitor concentration by comparing the amount of PAC-2 formed to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Key Processes
To better understand the context of CaMKII inhibition, the following diagrams illustrate the CaMKII signaling pathway and the experimental workflow for inhibitor validation.
Caption: CaMKII Signaling Pathway.
Caption: Workflow for CaMKII Inhibitor Potency Assay.
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 6. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autocamptide-2 Related Inhibitory Peptide - Echelon Biosciences [echelon-inc.com]
- 13. Autocamtide-2-related inhibitory peptide | Calcium Binding Protein Modulator Inhibitors: R&D Systems [rndsystems.com]
- 14. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 16. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Core Comparison: Substrate vs. Inhibitor
Autocamtide 2 and AIP are structurally related peptides derived from the autophosphorylation site of the CaMKII alpha subunit, but they serve opposing functions.[3][4]
-
This compound is a highly selective substrate for CaMKII.[1][5] It contains the consensus phosphorylation sequence and is used in kinase assays to quantify CaMKII enzymatic activity.[3]
-
AIP is a potent and specific competitive inhibitor of CaMKII.[6] It is a non-phosphorylatable analog of this compound, where the key threonine residue is replaced with an alanine.[4] This substitution allows AIP to bind to the substrate-binding site of CaMKII without being phosphorylated, thereby blocking the enzyme's activity.[6][7]
Data Presentation: Key Specifications and Performance
The following tables summarize the key quantitative data for this compound and AIP, highlighting their distinct biochemical properties and selectivity.
Table 1: General Properties of this compound and AIP
| Property | This compound | Autocamtide-2 Related Inhibitory Peptide (AIP) |
| Primary Function | CaMKII Substrate[1][3] | CaMKII Inhibitor[6] |
| Mechanism | Phosphorylated by CaMKII[3][5] | Competitive inhibitor, binds to substrate site[4][6] |
| Amino Acid Sequence | Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr -Val-Asp-Ala-Leu[1][3] | Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala -Val-Asp-Ala-Leu |
| Molecular Weight | ~1527.8 g/mol [3][8] | ~1497.8 g/mol |
| Common Modifications | N/A | Myristoylation for cell permeability[4][9] |
Table 2: Kinetic and Specificity Data
| Parameter | This compound | Autocamtide-2 Related Inhibitory Peptide (AIP) |
| CaMKII Affinity/Activity | K_m = 2 µM[3] | IC_50 = 40 nM |
| Selectivity vs. PKA | No activity[3] | IC_50 > 10 µM |
| Selectivity vs. PKC | K_m > 50 µM[3] | IC_50 > 10 µM |
| Selectivity vs. CaMKIV | Not specified | IC_50 > 10 µM |
Signaling Pathway and Mechanism of Action
CaMKII is activated by an increase in intracellular calcium ions (Ca²⁺), which bind to calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that activates the kinase.[10][11] Activated CaMKII can then phosphorylate substrates like this compound. AIP competes with substrates for binding to the activated enzyme, thus inhibiting its function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. abbiotec.com [abbiotec.com]
- 4. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 5. scbt.com [scbt.com]
- 6. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. innopep.com [innopep.com]
- 10. pnas.org [pnas.org]
- 11. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
Bridging the Gap: Correlating In Vitro Autocamtide 2 Assay Results with Cellular CaMKII Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of a vast array of cellular signaling pathways, making it a prime target for therapeutic intervention in various diseases. The in vitro Autocamtide 2 assay is a widely adopted method for quantifying CaMKII activity and screening for its inhibitors. However, a critical question for drug development is how well these in vitro results translate to a cellular context. This guide provides an objective comparison of in vitro CaMKII activity, as measured by the this compound assay, with its activity within the complex environment of the cell, supported by experimental data.
At a Glance: In Vitro vs. Cellular CaMKII Activity Assessment
| Assay Type | Method | Key Measurement | Throughput | Physiological Relevance |
| In Vitro | This compound Assay (Radioactive or HPLC-MS) | Phosphorylation of the specific peptide substrate, this compound. | High | Low (isolated enzyme) |
| Cellular | Western Blot | Levels of autophosphorylated CaMKII (p-CaMKII) at Thr286/287. | Low to Medium | High (endogenous enzyme in its native environment) |
| Cellular | FRET Biosensors (e.g., Camui, FRESCA, CaMKAR) | Conformational changes of a genetically encoded sensor upon CaMKII activation. | Medium to High | High (real-time activity in living cells) |
| Cellular | Functional Assays | Downstream physiological events regulated by CaMKII (e.g., cell proliferation, ion channel activity). | Varies | High (measures ultimate biological effect) |
Quantitative Correlation of In Vitro and Cellular Inhibition
A strong correlation between the in vitro potency of a compound and its cellular efficacy is a key indicator of a promising drug candidate. The following table summarizes the inhibitory concentrations of two widely used CaMKII inhibitors, KN-93 and Autocamtide-2-Related Inhibitory Peptide (AIP), in both in vitro and cellular assays.
| Inhibitor | In Vitro IC50/Ki (this compound Assay) | Cellular Concentration for Effect | Cellular Assay | Reference |
| KN-93 | Kᵢ: 370 nM[1] | 0.25 - 10 µM | Inhibition of p-CaMKII, neuroprotection, reduced dopamine levels.[1][2][3] | [1][2][3] |
| AIP | IC₅₀: 40 nM[4] | 1 µM (complete inhibition) | Inhibition of CaMKII activity in brain extracts, alleviation of renal fibrosis.[5][6] | [4][5][6] |
Notably, a study on berbamine analogs demonstrated a direct and strong correlation (R² = 0.9867) between the inhibition of CaMKII kinase activity in vitro and the inhibition of leukemia cell proliferation, underscoring the predictive power of the in vitro assay for this class of compounds.
Signaling Pathway and Experimental Workflows
To visualize the context of CaMKII activity and the methods used to measure it, the following diagrams are provided.
Experimental Protocols
In Vitro this compound Kinase Assay (Non-Radioactive, HPLC-MS based)
This protocol is adapted from a method for determining the IC50 of CaMKII inhibitors.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, and 2 µM Calmodulin.
-
Enzyme and Substrate Addition: Add purified CaMKII enzyme to the reaction mixture. Add the peptide substrate this compound.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., KN-93) in the reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution containing formic acid.
-
Analysis by HPLC-MS: Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer to separate and quantify the unphosphorylated this compound and the phosphorylated product.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular CaMKII Activity Assay (Western Blot for p-CaMKII)
This protocol is a general guideline for assessing the effect of inhibitors on CaMKII autophosphorylation in cultured cells.
-
Cell Culture and Treatment: Plate cells (e.g., primary cortical neurons or PC12h cells) and grow to the desired confluency.[1][3] Pre-treat the cells with various concentrations of the CaMKII inhibitor (e.g., 0.25, 0.5, and 1.0 μM KN-93) for a specified duration (e.g., 2 hours).[3]
-
Stimulation: Stimulate the cells to induce CaMKII activation. For example, treat with 50 µM N-methyl-D-aspartic acid (NMDA) for 24 hours or depolarize with KCl.[1][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated CaMKII (p-Thr286/287). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-CaMKII signal to the total CaMKII or a loading control (e.g., GAPDH or β-actin). Determine the dose-dependent effect of the inhibitor on CaMKII autophosphorylation.[2][3]
Conclusion
The this compound assay serves as a robust and high-throughput method for the initial screening and characterization of CaMKII inhibitors. The presented data indicates that for certain classes of compounds, the in vitro inhibitory potency can be a strong predictor of their cellular efficacy. However, it is crucial to validate these in vitro findings with cellular assays that measure CaMKII activity in its native environment. Cellular assays, such as Western blotting for p-CaMKII and live-cell imaging with FRET biosensors, provide essential information on a compound's ability to engage its target within the cell and elicit a downstream functional response. A multi-faceted approach, combining in vitro biochemical assays with cellular and functional readouts, is paramount for the successful development of novel and effective CaMKII-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The calmodulin-dependent protein kinase II inhibitor KN-93 protects rat cerebral cortical neurons from N-methyl-D-aspartic acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autocamtide-2-related inhibitory peptide (AIP) | Tocris Bioscience [tocris.com]
- 5. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CaMKII Inhibitory Peptide AIP Alleviates Renal Fibrosis Through the TGF- β/Smad and RAF/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial Autocamtide 2 Sources for Kinase Research
Commercial Source Comparison
To facilitate an informed purchasing decision, the following table summarizes the product specifications for Autocamtide 2 offered by several well-known suppliers. Researchers are encouraged to consider these parameters in conjunction with their specific experimental needs and to perform in-house validation.
| Supplier | Product Name | Purity Specification | Reported Molecular Weight (Da) | Sequence | Form |
| Santa Cruz Biotechnology | Autocamtide-2 Peptide | ≥95% | 1527.8 | KKALRRQETVDAL | Lyophilized powder |
| Tocris Bioscience | Autocamtide-2-related inhibitory peptide (AIP) | ≥95% (HPLC) | 1497.76 | KKALRRQEAVDAL | Lyophilized powder |
| MilliporeSigma (Calbiochem) | Autocamtide-2 Related Inhibitory Peptide II, Cell-permeable | ≥97% (HPLC) | 1708.10 | Myristoylated-KKALRRQEAVDAL | Lyophilized powder |
| CPC Scientific | This compound | Not explicitly stated | 1527.79 | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH | Trifluoroacetate salt |
| LKT Labs | This compound | ≥95% | Not explicitly stated | Not explicitly stated | Lyophilized powder |
| Echelon Biosciences | Autocamptide-2 Related Inhibitory Peptide | >96% | 1496.88 | KKALRRQEAVDAL-OH | Trifluoroacetate salt |
| MedChemExpress | This compound | Not explicitly stated | 1527.79 | KKALRRQETVDAL | Lyophilized powder |
Note: Some suppliers offer Autocamtide-2 related inhibitory peptides (AIP) which are non-phosphorylatable analogs and may be suitable for inhibitor studies. Cell-permeable versions are also available for studies in intact cells.
CaMKII Signaling Pathway
This compound is a highly selective substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a key enzyme in cellular signaling.[1] Understanding this pathway is crucial for designing and interpreting experiments using this compound.
References
Validating a new CaMKII assay using Autocamtide 2 as a reference substrate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating a new Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) assay, using the highly selective peptide substrate, Autocamtide 2. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative substrates and assay formats to aid researchers in selecting and validating the most appropriate CaMKII assay for their specific needs.
Introduction to CaMKII and the Role of this compound
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, learning, and memory.[1] Given its significance in cellular signaling, the development and validation of robust CaMKII assays are paramount for both basic research and drug discovery.
This compound is a highly selective peptide substrate for CaMKII, derived from the autophosphorylation site of the CaMKII alpha subunit.[2][3] Its specificity makes it an excellent tool for accurately measuring CaMKII activity with minimal interference from other kinases. This guide will focus on the use of this compound as a reference substrate for validating new CaMKII assays.
CaMKII Signaling Pathway and Assay Principle
CaMKII is activated by an increase in intracellular calcium ions (Ca²⁺), which bind to calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that exposes the catalytic domain and activates the enzyme. Activated CaMKII can then phosphorylate various substrate proteins, including itself (autophosphorylation).
The fundamental principle of a CaMKII activity assay involves incubating the enzyme with its substrate (e.g., this compound) and a phosphate donor (typically ATP). The rate of substrate phosphorylation is then measured, which is directly proportional to the CaMKII activity.
Comparative Analysis of CaMKII Assay Methodologies
Several methods can be employed to measure CaMKII activity, each with its own advantages and disadvantages. Here, we compare the new assay utilizing this compound with traditional and alternative methods.
Data Presentation: Performance Comparison
| Assay Method | Principle | Substrate | Pros | Cons |
| New Assay (this compound) | Varies (e.g., fluorescence, luminescence, HPLC-MS) | This compound | High specificity, potential for high-throughput, non-radioactive options available. | Requires validation against established methods. |
| Radioactive [γ-³²P]ATP Assay | Incorporation of ³²P from [γ-³²P]ATP into the substrate. | This compound or Syntide 2 | "Gold standard", high sensitivity, direct measurement of phosphorylation. | Use of radioactivity, hazardous waste disposal, not easily automated.[4][5] |
| ELISA-Based Assay | Antibody detection of the phosphorylated substrate. | Syntide 2 (common) | Non-radioactive, high-throughput, commercially available kits.[1][6] | Indirect detection, potential for antibody cross-reactivity. |
| HPLC-MS Assay | Chromatographic separation and mass spectrometric detection of phosphorylated and non-phosphorylated substrate. | This compound | Non-radioactive, highly specific and quantitative, can measure substrate and product simultaneously.[4][5] | Requires specialized equipment, lower throughput. |
Experimental Protocols
General Experimental Workflow for CaMKII Assay Validation
Detailed Protocol: Non-Radioactive HPLC-MS CaMKII Assay with this compound
This protocol is adapted from a validated HPLC-MS method.[4][5]
1. Reagents and Materials:
-
Recombinant human CaMKII
-
This compound (AC-2)
-
ATP
-
Calmodulin
-
CaCl₂
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 10% Formic Acid)
-
HPLC system coupled with a mass spectrometer
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, CaCl₂, calmodulin, and this compound.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding CaMKII enzyme.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC-MS to quantify the amounts of this compound and its phosphorylated form (PAC-2).
3. Data Analysis:
-
Calculate the percentage of substrate conversion to product.
-
Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate, and calculate the IC₅₀ values.
Performance Data and Comparison
Kinetic Parameters: this compound vs. Alternative Substrates
A key aspect of validating a new assay is to determine the kinetic parameters of the enzyme with the chosen substrate and compare them to known values or alternative substrates.
| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/µg) | Reference |
| This compound | ~7-10 | Not consistently reported | [7] |
| Syntide 2 | ~4-11 | Not consistently reported | [7] |
Note: Kₘ and Vₘₐₓ values can vary depending on the specific assay conditions (e.g., ATP concentration, enzyme source).
Inhibitor Potency (IC₅₀) Determination
Testing known inhibitors is a critical step in assay validation. The IC₅₀ values obtained should be comparable to previously reported data.
| Inhibitor | Target | Mechanism | Reported IC₅₀ (this compound Assay) | Reference |
| KN-93 | CaMKII | Competitive with Ca²⁺/Calmodulin | 399 ± 66 nM | [4][5] |
| AIP (Autocamtide-2 Inhibitory Peptide) | CaMKII | Substrate-competitive | ~40 nM | [3] |
| Staurosporine | Broad-spectrum kinase inhibitor | ATP-competitive | Varies | N/A |
| KN-62 | CaMKII | Competitive with Ca²⁺/Calmodulin | ~0.9 µM | [8] |
IC₅₀ values are highly dependent on assay conditions, particularly the concentration of ATP and the substrate.
Conclusion
Validating a new CaMKII assay with this compound as a reference substrate provides a robust and specific method for measuring CaMKII activity. This guide offers a framework for comparing the performance of a new assay against established radioactive and non-radioactive methods. By carefully determining kinetic parameters and inhibitor potencies, researchers can ensure the accuracy and reliability of their CaMKII assays for advancing our understanding of CaMKII function and for the development of novel therapeutics. The provided protocols and comparative data serve as a valuable resource for scientists and drug development professionals in this endeavor.
References
- 1. CycLex® CaM-kinase II Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Multi-Stage Modeling of the Kinetics of Activation of CaMKII [frontiersin.org]
- 4. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 5. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Detecting Autocamtide 2 Phosphorylation: Radioactive vs. Non-Radioactive Methods
For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount. Autocamtide 2, a specific peptide substrate for Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), is a critical tool in studying the signaling pathways of this crucial enzyme. This guide provides an objective comparison of traditional radioactive and modern non-radioactive methods for detecting this compound phosphorylation, supported by experimental data and detailed protocols to aid in selecting the most appropriate assay for your research needs.
The phosphorylation of this compound by CaMKII is a key event in numerous physiological processes, and its dysregulation is implicated in various diseases. Consequently, robust and reliable methods to quantify this post-translational modification are essential for both basic research and high-throughput screening of potential therapeutic inhibitors. Historically, radioactive assays using [γ-³²P]ATP have been the gold standard due to their high sensitivity and direct measurement of phosphate transfer.[1][2] However, safety concerns, regulatory burdens, and the limitations of working with radioisotopes have driven the development of a diverse array of non-radioactive alternatives, including fluorescence, luminescence, and mass spectrometry-based approaches.[3][4][5]
Quantitative Data Comparison
The choice of assay often depends on a trade-off between sensitivity, throughput, cost, and the specific experimental question. The following table summarizes the key performance characteristics of major radioactive and non-radioactive methods for detecting this compound phosphorylation.
| Assay Method | Principle of Detection | Throughput | Sensitivity | Key Advantages | Key Disadvantages | Example Quantitative Data |
| Radioactive ([γ-³²P]ATP) | Transfer of ³²P from [γ-³²P]ATP to this compound, detected by scintillation counting or autoradiography.[2][6] | Low to Medium | Very High | Direct measurement of phosphorylation; "Gold standard" for sensitivity and reliability.[1][7] | Health and safety risks; Radioactive waste disposal; Short half-life of ³²P; Requires specialized equipment.[3][4] | Routinely detects <0.1 pmol of phosphopeptide.[4] |
| HPLC-MS | Chromatographic separation of phosphorylated and non-phosphorylated this compound, followed by mass spectrometric detection and quantification.[3] | Low | High | High accuracy and precision; Label-free; Directly measures substrate and product.[3] | Low throughput; Requires expensive, specialized equipment; Complex data analysis.[1] | LLOQ of 0.26 µM for this compound and 0.12 µM for phospho-Autocamtide 2.[3] |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction via a luciferase-based system, where light output is proportional to kinase activity.[5][8] | High | High | Homogeneous "add-and-read" format; High sensitivity and large dynamic range; Amenable to HTS.[9] | Indirect measurement (ADP formation); Susceptible to interference from compounds affecting ATP or luciferase.[5] | Can be as sensitive as radioactive assays.[1] |
| Fluorescence-Based (e.g., TR-FRET) | Uses fluorescently labeled substrates or antibodies to detect phosphorylation, often via Förster Resonance Energy Transfer (FRET) or changes in fluorescence polarization.[8][10] | High | High | Homogeneous format; No radioactivity; Suitable for HTS and real-time kinetics.[8][11] | Potential for interference from fluorescent compounds; May require custom-labeled peptides or specific antibodies.[12] | Can yield greater sensitivity than traditional radioisotope-based assays.[8] |
| ELISA / Antibody-Based | Utilizes a phospho-specific antibody to detect the phosphorylated this compound, typically in a plate-based colorimetric or chemiluminescent assay.[13] | Medium | Medium to High | High specificity (antibody-dependent); Does not require radioactivity. | Requires a highly specific and validated antibody; Often involves multiple wash steps, reducing throughput. | Can be configured to be as sensitive as radiometric assays.[4] |
Signaling Pathway and Experimental Workflows
To visualize the underlying biological process and the experimental approaches, the following diagrams illustrate the CaMKII signaling pathway and a comparison of the general workflows for radioactive and non-radioactive detection methods.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of this compound.
Caption: Comparison of radioactive and non-radioactive (luminescence) assay workflows.
Experimental Protocols
Below are detailed methodologies for performing radioactive and non-radioactive (HPLC-MS) assays for this compound phosphorylation.
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This protocol is a standard method for measuring the incorporation of radioactive phosphate into a peptide substrate.
Materials:
-
Purified, active CaMKII enzyme
-
This compound peptide substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
P81 phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, CaMKII enzyme, and this compound substrate. The final volume is typically 25-50 µL.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (final concentration typically 50-100 µM).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion (e.g., 20 µL) of the reaction mixture onto a P81 phosphocellulose paper square. The acidic nature of the paper helps stop the enzymatic reaction.
-
Washing: Immediately place the P81 paper in a beaker containing stop solution (75 mM phosphoric acid). Wash the papers three to four times with the stop solution for 5-10 minutes each time to remove unreacted [γ-³²P]ATP.[7]
-
Final Rinse: Perform a final rinse with acetone to dry the paper.
-
Quantification: Place the dried P81 paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter.[7]
-
Data Analysis: Calculate kinase activity by comparing the CPM of the samples to appropriate controls (e.g., reaction without enzyme or substrate).
Protocol 2: Non-Radioactive HPLC-MS Assay
This method provides precise quantification of both the substrate (this compound) and the phosphorylated product without the need for radioactivity.[3]
Materials:
-
Purified, active CaMKII enzyme
-
This compound (AC-2) peptide substrate
-
Phospho-Autocamtide 2 (PAC-2) standard
-
Kinase reaction buffer
-
ATP solution
-
Stop solution (e.g., 1% formic acid)
-
HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole)
-
C18 HPLC column
Procedure:
-
Prepare Kinase Reaction: In a microcentrifuge tube, combine CaMKII enzyme, this compound, and kinase buffer.
-
Initiate and Incubate: Start the reaction by adding ATP and incubate at 30°C for the desired duration.
-
Stop Reaction: Terminate the reaction by adding an equal volume of stop solution (1% formic acid). Simple acidification effectively prevents the degradation of both AC-2 and PAC-2.[3]
-
Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Separation: Inject the sample onto a C18 reverse-phase column. Separate the phosphorylated (PAC-2) and non-phosphorylated (AC-2) peptides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Monitor the specific mass-to-charge ratios (m/z) for both AC-2 and PAC-2 using selected reaction monitoring (SRM) for accurate quantification.
-
Data Analysis: Create standard curves using known concentrations of AC-2 and PAC-2 standards. Quantify the amount of substrate consumed and product formed in the enzymatic reactions by comparing their peak areas to the standard curves.
Conclusion
The choice between radioactive and non-radioactive methods for detecting this compound phosphorylation depends heavily on the specific research goals and available resources. Radioactive assays, while posing safety and disposal challenges, remain a benchmark for sensitivity and are invaluable for detailed kinetic studies and validation.[1][2] However, for applications requiring high throughput, such as inhibitor screening in drug discovery, non-radioactive methods are now predominantly used.[5][8] Luminescence and fluorescence-based assays offer excellent sensitivity in homogeneous formats ideal for automation.[9][11] For studies demanding the highest accuracy and direct, label-free quantification of both substrate and product, HPLC-MS provides a powerful, albeit lower-throughput, alternative.[3] By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to generate high-quality, reliable data in their study of CaMKII signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. revvity.com [revvity.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. immunechem.com [immunechem.com]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Autocamtide 2
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized biochemicals is paramount. This document provides immediate, essential safety and logistical information for the use of Autocamtide 2, a highly selective peptide substrate of calcium/calmodulin-dependent protein kinase II (CaMKII). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your experimental outcomes.
This compound is a valuable tool in phosphorylation and dephosphorylation studies, particularly in cancer and neuroscience research.[1] Due to its biological activity, proper personal protective equipment (PPE) and handling procedures are necessary to minimize exposure risks. This guide will cover essential safety protocols, operational procedures, and disposal plans to support your research endeavors.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid, lyophilized powder, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety Goggles/Glasses | Splash-proof | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory Coat | Standard | Prevents contamination of personal clothing. |
| Respiratory Protection | Dust Respirator (e.g., N95) | NIOSH-approved | Avoids inhalation of the powdered form. |
Operational Plan: From Receipt to Disposal
A structured approach to the lifecycle of this compound in the laboratory is crucial for safety and experimental consistency.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound is stable under recommended storage conditions.
| Parameter | Specification | Source |
| Storage Temperature | -20°C | [1][2] |
| Form | Solid, lyophilized powder | [1] |
| Solubility | Soluble in water (e.g., 1 mg/mL) | [1][3] |
Handling and Preparation of Solutions
-
Preparation : Before handling, ensure all required PPE is correctly worn. Work in a designated area, such as a laboratory hood, to minimize inhalation risk.
-
Reconstitution : this compound is soluble in water.[1][3] When preparing a stock solution, carefully open the vial to avoid creating airborne dust. Use a calibrated pipette to add the appropriate volume of solvent.
-
Stability of Solutions : Once reconstituted, it is recommended to aliquot the solution and freeze it at -20°C for long-term storage. Stock solutions are generally stable for up to 2 months at -20°C.[2]
Experimental Use: In Vitro CaMKII Activity Assay
This compound is a key reagent in assays measuring the activity of CaMKII.[1] While specific parameters may vary, a general non-radioactive HPLC-MS based protocol is outlined below.
-
Reaction Setup : Prepare a reaction mixture containing the CaMKII enzyme, assay buffer, ATP, and the this compound substrate.
-
Initiation and Incubation : Initiate the reaction by adding the enzyme or ATP. Incubate the mixture at the optimal temperature (e.g., 30°C) for a defined period.
-
Termination : Stop the reaction, often by adding an acid like formic acid, which also helps stabilize the phosphorylated product.
-
Analysis : Analyze the reaction mixture using HPLC-MS to separate and quantify the unphosphorylated this compound and the phosphorylated product. The amount of phosphorylated product is directly proportional to the CaMKII activity.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential health risks.
-
Unused Product : Dispose of unused this compound as chemical waste in accordance with federal, state, and local environmental control regulations.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a designated biohazard or chemical waste container.
-
Liquid Waste : Aqueous solutions containing this compound should be collected and disposed of as chemical waste. Do not pour down the drain.
Visualizing Key Processes
To further clarify the procedures and concepts discussed, the following diagrams illustrate the safe handling workflow, a typical experimental workflow, and the CaMKII signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
